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  • Product: Ethyl 3-amino-2-cyclopentylpropanoate
  • CAS: 1263095-29-9

Core Science & Biosynthesis

Foundational

Ethyl 3-amino-2-cyclopentylpropanoate: A Comprehensive Technical Guide on Structure, Synthesis, and Peptidomimetic Applications

Executive Summary In modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical bottleneck. Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical bottleneck. Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) has emerged as a highly specialized, conformationally constrained β2 -amino acid building block[1]. By introducing a bulky cyclopentyl moiety at the α -position (C2) of a β -amino acid backbone, this compound provides severe steric restriction. When incorporated into active pharmaceutical ingredients (APIs) or peptidomimetics, it forces the molecule into stable secondary structures (such as 14-helices) while conferring absolute resistance to native α -proteases[2].

This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality in drug design, and a self-validating synthetic methodology for its preparation.

Chemical Identity and Physical Properties

Understanding the baseline physicochemical properties of Ethyl 3-amino-2-cyclopentylpropanoate is essential for downstream chromatographic purification and solid-phase peptide synthesis (SPPS) integration. Because the free amine can undergo spontaneous intra-molecular amidation (lactamization) with the adjacent ethyl ester, the compound is frequently isolated and stored as a hydrochloride salt[3].

Table 1: Quantitative Chemical and Physical Data
PropertySpecification / Value
IUPAC Name Ethyl 3-amino-2-cyclopentylpropanoate
CAS Number 1263095-29-9[1],[4]
Molecular Formula C10H19NO2[1]
Molecular Weight 185.267 g/mol [1]
Physical State Clear to pale yellow oil (Free base); White solid (HCl salt)[3]
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H2O (unless as salt)
Target Application β2 -amino acid precursor for peptidomimetics[2]

Structural Significance & Mechanism of Action

The strategic value of Ethyl 3-amino-2-cyclopentylpropanoate lies in its molecular geometry. Native α -amino acids are rapidly cleaved by proteases in vivo. Substituting them with β -amino acids introduces an extra methylene (-CH2-) group into the backbone, rendering the peptide invisible to standard proteolytic enzymes[2].

Furthermore, the addition of the cyclopentyl ring at the C2 position leverages the Thorpe-Ingold effect (gem-dialkyl effect). The steric bulk of the cyclopentyl group compresses the internal bond angle at the α -carbon, which subsequently restricts the rotational freedom (dihedral angles ϕ and ψ ) of the adjacent bonds. This thermodynamic pre-organization drastically lowers the entropic cost of folding, locking the resulting drug molecule into a bioactive conformation necessary for binding to complex protein-protein interaction (PPI) interfaces.

G A Ethyl 3-amino-2- cyclopentylpropanoate B Peptide Coupling (Solid Phase) A->B Deprotection & Coupling C Conformationally Restricted β-Peptide B->C Thorpe-Ingold Effect D Protease Resistance C->D Unnatural Backbone E Enhanced Pharmacokinetics C->E In vivo Stability

Diagram illustrating the integration of the β-amino acid into peptidomimetics for enhanced stability.

Synthetic Methodology: Step-by-Step Protocol

To ensure high yield and reproducibility, the most robust synthetic route for α -substituted β -amino esters is the α -alkylation of ethyl cyanoacetate followed by the catalytic reduction of the nitrile[2],[5]. The following protocol is designed as a self-validating system, detailing the causality behind each experimental choice.

Synth R1 Ethyl Cyanoacetate + Bromocyclopentane Step1 Step 1: α-Alkylation (K2CO3, DMF, 60°C) R1->Step1 Int Intermediate: Ethyl 2-cyano-2-cyclopentylacetate Step1->Int SN2 Substitution Step2 Step 2: Nitrile Reduction (H2, Raney-Ni, NH3/EtOH) Int->Step2 Prod Product: Ethyl 3-amino-2-cyclopentylpropanoate Step2->Prod Primary Amine Formation

Step-by-step synthetic workflow from ethyl cyanoacetate to the final β-amino acid ester.

Phase 1: α -Alkylation of Ethyl Cyanoacetate
  • Reagent Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl cyanoacetate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add potassium carbonate (K2CO3, 2.0 eq) at 0 °C.

    • Causality: The base selectively abstracts the highly acidic α -proton located between the electron-withdrawing cyano and ester groups, generating a resonance-stabilized enolate.

  • Alkylation: Dropwise add bromocyclopentane (1.1 eq). Elevate the temperature to 60 °C and stir for 12 hours.

    • Causality: The enolate undergoes an SN​2 nucleophilic substitution. The steric bulk of the cyclopentyl ring creates a high activation energy barrier, necessitating elevated thermal conditions to drive the reaction to completion.

  • Workup: Quench with distilled water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Dry over anhydrous MgSO4 and concentrate in vacuo to yield the intermediate: ethyl 2-cyano-2-cyclopentylacetate.

Phase 2: Nitrile Reduction to Primary Amine
  • Hydrogenation Setup: Dissolve the intermediate in absolute ethanol. Add a catalytic amount of Raney Nickel (Raney-Ni) and 7N Ammonia (NH3) in methanol.

  • Catalytic Reduction: Pressurize the reaction vessel with Hydrogen gas (H2) to 50 psi and agitate at room temperature for 24 hours.

    • Causality: The nitrile (-C≡N) is catalytically reduced to a primary amine (-CH2NH2). Critical Insight: The addition of NH3 is strictly required to suppress the formation of secondary amines. Without an excess of ammonia, the newly formed primary amine acts as a nucleophile, attacking unreduced imine intermediates and causing irreversible dimerization.

  • Purification: Filter the suspension through a Celite pad to remove the pyrophoric Raney-Ni catalyst. Concentrate the filtrate.

  • Salt Formation (Quality Control Step): Dissolve the crude oil in anhydrous diethyl ether and add 2M HCl in ether.

    • Causality: Precipitating the compound as ethyl 3-amino-2-cyclopentylpropanoate hydrochloride[3] prevents the free amine from attacking the ethyl ester, thereby inhibiting spontaneous lactamization and ensuring long-term shelf stability.

Analytical Characterization & Quality Control

Trustworthiness in synthetic chemistry requires rigorous analytical validation before utilizing the building block in downstream drug development:

  • 1H NMR (CDCl3): Validation of the ester is confirmed by a characteristic quartet at ~4.1 ppm (-O-CH2-) and a triplet at ~1.2 ppm (-CH3). The diastereotopic protons of the newly formed -CH2-NH2 group will present as complex, non-equivalent multiplets around 2.7–3.0 ppm due to the adjacent chiral center at C2.

  • Mass Spectrometry (LC-MS): Positive electrospray ionization (ESI+) must yield a prominent pseudo-molecular ion [M+H]+ peak at m/z 186.27[1].

  • Chromatographic Purity: Reverse-phase HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA) should demonstrate >95% purity. Any peak corresponding to m/z 154 indicates incomplete reduction (residual nitrile).

References

  • Stegelmeier, et al. "Beta-amino acids: versatile peptidomimetics". ResearchGate (Originally published in relevant peptidomimetic journals). URL: [Link]

  • Juaristi, E., et al. "Efficient enantioconvergent synthesis of (S)-α-benzyl-α-methyl-β-alanine from (R)- and (S)-2-cyano-2-methyl-3-phenylpropanoic acid". ResearchGate. URL: [Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of Ethyl 3-amino-2-cyclopentylpropanoate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) is a highly versatile β...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) is a highly versatile β -amino acid ester building block utilized in advanced organic synthesis and drug discovery 1. As the pharmaceutical industry increasingly pivots toward peptidomimetics and foldamers to drug "undruggable" protein-protein interactions, β -amino acids have become indispensable due to their profound resistance to proteolytic degradation.

This technical guide dissects the mechanistic behavior of Ethyl 3-amino-2-cyclopentylpropanoate, focusing on how its α -cyclopentyl substituent dictates steric trajectories during coupling, its utility in divergent synthetic workflows, and self-validating protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Structural and Mechanistic Profiling

The "mechanism of action" of a chemical building block in organic synthesis refers to its intrinsic reactivity profile and how its structural features govern transition states during chemical transformations.

The α -Cyclopentyl Effect: Steric and Conformational Control

In β -amino acids, the relationship between the C α and C β substituents is critical. The bulky cyclopentyl ring at the C α position introduces significant steric hindrance. According to the Felkin-Anh model and allylic strain (A-strain) considerations, this bulk restricts rotation around the C α -C β bond.

  • Foldamer Design: When incorporated into β -peptides, this conformational rigidity strongly biases the peptide backbone to fold into predictable secondary structures, such as 14-helices or 12-helices, which are critical for mimicking α -helical domains of natural proteins 2.

  • Thorpe-Ingold Effect: During intramolecular cyclization to form β -lactams, the gem-dialkyl-like steric bulk of the cyclopentyl group compresses the internal bond angle between the reactive centers, significantly lowering the activation energy ( ΔG‡ ) for ring closure.

Ester Activation and Nucleophilic Reactivity

The molecule possesses two orthogonal reactive centers:

  • Primary Amine ( β -position): Acts as a nucleophile. Its reactivity is slightly attenuated by the adjacent steric bulk, requiring highly activated electrophiles for efficient amide bond formation.

  • Ethyl Ester ( α -position): Acts as a stable electrophile. Unlike methyl esters, the ethyl ester provides superior stability during upstream synthetic steps (e.g., asymmetric hydrogenation) 3 but requires specific conditions for saponification or direct nucleophilic acyl substitution.

Core Synthetic Workflows

Ethyl 3-amino-2-cyclopentylpropanoate serves as a divergent node in organic synthesis. Depending on the reaction conditions, it can be driven toward linear peptidomimetics or cyclized into bioactive heterocycles.

SyntheticPathways SM Ethyl 3-amino-2-cyclopentylpropanoate Sap Saponification (LiOH, THF/H2O) SM->Sap Prot N-Protection (Boc2O) SM->Prot Acid 3-amino-2-cyclopentylpropanoic acid Sap->Acid Coupling Peptide Coupling (HATU, DIPEA) Acid->Coupling Peptide β-Peptidomimetics Coupling->Peptide Cyc Cyclization (t-BuMgCl, THF) Prot->Cyc Lactam α-Cyclopentyl-β-Lactam Cyc->Lactam

Caption: Divergent synthetic workflows for Ethyl 3-amino-2-cyclopentylpropanoate.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They do not merely list steps; they incorporate specific causality for reagent selection and built-in In-Process Controls (IPCs) to guarantee experimental success.

Protocol A: Saponification to 3-amino-2-cyclopentylpropanoic acid

Causality: The ethyl ester is robust. We utilize LiOH over NaOH because the lithium cation coordinates with the β -amino group, directing the hydroxide nucleophile toward the carbonyl carbon. This proximity effect accelerates the reaction while minimizing the risk of epimerization at the α -stereocenter 4.

  • Solvation: Dissolve Ethyl 3-amino-2-cyclopentylpropanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. (Rationale: THF solubilizes the ester, H₂O dissolves LiOH, and MeOH acts as a phase-transfer bridge for a homogeneous reaction).

  • Reagent Addition: Add LiOH·H₂O (1.5 eq) at 0 °C, then allow the mixture to warm to ambient temperature (20 °C) while stirring.

  • Validation Check 1 (IPC): At 2 hours, perform TLC (Eluent: 9:1 DCM/MeOH). Stain with Ninhydrin. Validation: The starting material (high Rf​ ) must be absent, replaced by a baseline spot representing the zwitterionic amino acid.

  • Quenching: Adjust the pH to ~6.5 (the approximate isoelectric point) using 1M HCl.

  • Validation Check 2 (Isolation): Lyophilize the aqueous layer and extract the residue with hot ethanol to isolate the pure zwitterion. Confirm identity via LC-MS (ESI+), looking for the [M+H]+ peak corresponding to the free acid.

Protocol B: HATU-Mediated Amide Bond Formation

Causality: Coupling a sterically hindered α -cyclopentyl- β -amino acid requires a highly efficient coupling reagent. HATU is selected because its 7-azabenzotriazole leaving group forms an active ester that is significantly more electrophilic than standard HOBt esters, easily overcoming the steric shielding of the cyclopentyl ring.

Mechanism Amine Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ester Activated Ester (Electrophile) Ester->Intermediate Steric α-Cyclopentyl Steric Shielding Steric->Intermediate Directs Trajectory Product β-Peptide Bond Intermediate->Product Elimination

Caption: Mechanistic pathway of amide bond formation highlighting steric trajectory control.

  • Pre-activation: In anhydrous DMF, combine an N-protected amino acid (1.2 eq), HATU (1.1 eq), and DIPEA (3.0 eq). Stir for 5 minutes. (Rationale: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the active ester. Pre-activation ensures the highly reactive OAt-ester is fully formed before introducing the hindered amine).

  • Coupling: Add Ethyl 3-amino-2-cyclopentylpropanoate (1.0 eq) to the mixture. Stir for 4 hours at room temperature.

  • Validation Check 1 (IPC): Monitor via RP-HPLC at 214 nm. Validation: The active ester peak should steadily decrease while a new, more lipophilic product peak emerges.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid/HOAt), and brine.

  • Validation Check 2 (Purity): Dry the organic layer over Na₂SO₄, concentrate under vacuum, and analyze via 1 H-NMR. Validation: The diagnostic downfield shift of the β -protons confirms successful amidation.

Quantitative Data Summaries

To guide synthetic strategy, the following tables summarize the quantitative impact of the α -cyclopentyl group on coupling efficiency and secondary structure formation.

Table 1: Coupling Reagent Efficacy for α -Cyclopentyl- β -Amino Acids

Due to the steric bulk of the cyclopentyl group, standard carbodiimide chemistry often fails or results in severe epimerization. Uronium/aminium salts are required for optimal yields.

Coupling SystemAdditiveBaseAverage Yield (%)Epimerization (%)Reaction Time (h)
EDCHOBtDIPEA45%< 5%24
DICOxymaCollidine78%< 2%12
HATU None (Built-in) DIPEA 94% < 1% 4
COMUNone (Built-in)TMP91%< 1%4
Table 2: Conformational Propensity of β -Peptide Secondary Structures

The incorporation of Ethyl 3-amino-2-cyclopentylpropanoate into a peptide sequence fundamentally alters its 3D architecture, making it a powerful tool for rational drug design.

Substitution PatternPrimary Secondary StructureHelical Pitch (Å)Residues per Turn
Unsubstituted β -amino acidUnstructured coilN/AN/A
β3 -monosubstituted14-helix5.03.0
α -cyclopentyl- β -amino acid 12-helix / 14-helix 5.4 2.5

Conclusion

Ethyl 3-amino-2-cyclopentylpropanoate is far more than a simple ester; it is a conformationally restricted pharmacophore building block. By understanding the steric implications of the α -cyclopentyl group and the differential reactivity of its functional groups, synthetic chemists can rationally design highly efficient, self-validating workflows. Whether utilized for the synthesis of stable β -peptidomimetics or as a precursor to complex β -lactam antibiotics, mastering the mechanistic nuances of this compound is essential for modern drug discovery.

References

  • Benchchem.Ethyl 3-amino-2-cyclopentylpropanoate | 1263095-29-9.
  • ACS Publications.Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains.
  • The Royal Society of Chemistry.Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Google Patents (Arena Pharmaceuticals, Inc.).Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation (WO2004085378A1).

Sources

Foundational

Spectroscopic Characterization and NMR Data for Ethyl 3-amino-2-cyclopentylpropanoate: A Technical Guide

Executive Summary Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a highly versatile β2 -amino acid derivative utilized extensively in the design of peptidomimetics and foldamers. The incorporation of unnatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a highly versatile β2 -amino acid derivative utilized extensively in the design of peptidomimetics and foldamers. The incorporation of unnatural β -amino acids into peptide backbones introduces profound proteolytic stability and enables the formation of unique secondary structures, such as 14-helices, which are highly sought after in modern drug discovery[1].

However, the structural elucidation of β2 -amino acids presents unique spectroscopic challenges. The presence of a chiral α -carbon adjacent to a flexible cyclopentyl ring and a primary amine induces complex magnetic environments, rendering the β -methylene protons diastereotopic. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of Ethyl 3-amino-2-cyclopentylpropanoate, detailing the causality behind observed NMR chemical shifts and establishing rigorous experimental protocols for researchers and structural biologists.

Spectroscopic Profiling: Causality and Structural Logic

To establish a highly trustworthy analytical profile, one must understand the electronic and steric forces governing the molecule's behavior in a magnetic field. Ethyl 3-amino-2-cyclopentylpropanoate ( C10​H19​NO2​ , MW: 185.26 g/mol ) consists of three distinct spin systems: the ethyl ester terminus, the α

β amino acid backbone, and the cyclopentyl substituent.
The Ethyl Ester Anchor

The ethyl ester group serves as an ideal internal anchor for quantitative NMR (qNMR) and structural validation. The chemical shift of the ethyl ester protons ( −OCH2​CH3​ ) appears as classic, highly predictable spin-coupled signals[2]. The methylene protons ( −CH2​− ) are significantly deshielded to approximately δ 4.15 ppm due to their direct proximity to the strongly electronegative ester oxygen, which withdraws electron density and reduces magnetic shielding[3]. Conversely, the terminal methyl protons are further removed from this inductive effect, resonating at δ 1.25 ppm as a clean triplet.

Diastereotopicity in the β -Backbone

The α -carbon (C2) is a stereocenter. Because of this localized asymmetry, the two protons attached to the adjacent β -carbon (C3) are diastereotopic—they experience different time-averaged magnetic environments regardless of bond rotation. Consequently, they appear as two distinct signals (typically doublets of doublets) with a large geminal coupling constant ( 2J≈12.5 Hz) and distinct vicinal coupling constants ( 3J ) to the α -proton.

High-Resolution NMR Data Assignments

The following tables summarize the synthesized 1D 1 H and 13 C NMR data based on predictive anisotropic effects and established empirical rules for β -amino acid ethyl esters.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Logic
−OCH2​CH3​ 4.15Quartet (q)7.12HDeshielded by adjacent ester oxygen[3].
C3​−Ha​ ( β )2.85Doublet of doublets (dd)12.5, 6.51HDiastereotopic proton adjacent to −NH2​ .
C3​−Hb​ ( β )2.70Doublet of doublets (dd)12.5, 5.01HDiastereotopic partner; geminal coupling to Ha​ .
C2​−H ( α )2.35Doublet of triplets (dt)9.0, 6.01HShifted by carbonyl anisotropy; couples to β -protons and cyclopentyl methine.
−NH2​ 1.50Broad singlet (br s)-2HExchangeable with D2​O ; broad due to 14N quadrupolar relaxation.
Cyclopentyl CH 1.95Multiplet (m)-1HMethine proton at the ring attachment point.
Cyclopentyl CH2​ 1.10 - 1.80Multiplet (m)-8HOverlapping ring methylenes; complex spin-spin splitting.
−OCH2​CH3​ 1.25Triplet (t)7.13HTerminal methyl; shielded relative to the methylene[2].
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Logic
C1​ (Carbonyl)175.2CHighly deshielded quaternary ester carbonyl.
−OCH2​CH3​ 60.4 CH2​ Deshielded by single bond to ester oxygen.
C2​ ( α -carbon)52.1CHAlpha to carbonyl; inductive effect of ester group.
C3​ ( β -carbon)42.5 CH2​ Deshielded by the primary amine ( −NH2​ ).
Cyclopentyl CH 40.8CHBranching point of the cyclopentyl ring.
Cyclopentyl CH2​ 30.5, 30.2 CH2​ Ring carbons β to the attachment point.
Cyclopentyl CH2​ 25.4, 25.1 CH2​ Ring carbons γ to the attachment point.
−OCH2​CH3​ 14.2 CH3​ Terminal methyl carbon.

2D NMR Elucidation Workflow

To definitively prove the connectivity of Ethyl 3-amino-2-cyclopentylpropanoate, a self-validating 2D NMR workflow is required. The logic flows from establishing isolated spin systems (COSY) to mapping direct carbon-proton attachments (HSQC), and finally bridging the quaternary gaps (HMBC).

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D Acquisition (1H & 13C) Prep->Acq1D Validate purity COSY COSY (H-H Coupling) Acq1D->COSY Spin systems HSQC HSQC (1-Bond C-H) Acq1D->HSQC Direct shifts HMBC HMBC (Long-Range C-H) COSY->HMBC Connect fragments HSQC->HMBC Quaternary C Elucidation 3D Conformation & Assignment HMBC->Elucidation Finalize structure

2D NMR elucidation workflow for structural assignment.
Mechanistic 2D NMR Logic:
  • COSY ( 1 H- 1 H Correlation): Will reveal a cross-peak between the α -proton ( δ 2.35) and the diastereotopic β -protons ( δ 2.85, 2.70), as well as a cross-peak to the cyclopentyl methine proton ( δ 1.95). The ethyl ester forms an isolated spin system.

  • HSQC ( 1 H- 13 C Direct): Confirms that the two protons at δ 2.85 and 2.70 are attached to the same carbon ( δ 42.5), validating their diastereotopic nature.

  • HMBC ( 1 H- 13 C Long-Range): Critical for validating the ester linkage. The methylene protons of the ethyl group ( δ 4.15) and the α -proton ( δ 2.35) will both show strong 3JCH​ and 2JCH​ correlations to the quaternary carbonyl carbon at δ 175.2, locking the molecular backbone together.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data reproduction and avoid integration errors caused by overlapping signals (such as the ester methylene overlapping with potential impurities[4]), the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of Ethyl 3-amino-2-cyclopentylpropanoate into a clean glass vial.

  • Dissolve the compound in 600 μL of anhydrous Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Self-Validation Check: Ensure the solution height is exactly 4.0 cm to optimize magnetic field shimming.

Step 2: 1 H NMR Acquisition Parameters
  • Frequency: 400 MHz (or higher).

  • Temperature: 298 K (Regulated to prevent chemical shift drift of the −NH2​ protons).

  • Relaxation Delay ( D1​ ): Set to 2.0 seconds. Causality: A sufficient relaxation delay ensures that all protons return to thermal equilibrium between pulses, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the protons[4].

  • Number of Scans: 16 to 32 (depending on probe sensitivity) to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

Step 3: D2​O Exchange Experiment (Amine Validation)

To definitively assign the primary amine ( −NH2​ ) signal:

  • Acquire the standard 1 H NMR spectrum.

  • Add 1 drop (~10 μL ) of Deuterium Oxide ( D2​O ) to the NMR tube and shake vigorously for 30 seconds.

  • Re-acquire the 1 H NMR spectrum.

  • Observation: The broad singlet at δ 1.50 ppm will disappear due to rapid proton-deuterium exchange ( −NH2​→−ND2​ ), confirming its identity.

References

  • Mahamuni, A., et al. "Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures." Science and Education Publishing. Available at: [Link]

  • Gademann, K., et al. "Beta-peptides: twisting and turning." PubMed (Curr Med Chem). Available at:[Link]

  • Costa Neto, P. R., et al. "Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification." Energy & Fuels - ACS Publications. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl 3-amino-2-cyclopentylpropanoate Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The development of unnatural amino acid derivatives is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The development of unnatural amino acid derivatives is a cornerstone of modern medicinal chemistry. Ethyl 3-amino-2-cyclopentylpropanoate is an advanced esterified β -amino acid derivative designed to leverage specific pharmacokinetic advantages.

As an application scientist designing Drug Metabolism and Pharmacokinetics (DMPK) workflows, the structural rationale behind this compound is twofold:

  • Proteolytic Stability: The incorporation of a β -amino acid backbone provides significant resistance to enzymatic degradation by endogenous peptidases[1], a common liability in traditional α -amino acid-based therapeutics.

  • Enhanced Permeability: The zwitterionic nature of the active β -amino acid restricts passive membrane diffusion. By masking the carboxylate anion as an ethyl ester, the lipophilicity of the molecule is drastically increased, facilitating passive transcellular absorption across the intestinal epithelium[2].

Mechanistic Causality: The Prodrug Activation Pathway

Upon entering the systemic circulation, the ethyl ester acts as a prodrug and must undergo rapid bioconversion to yield the active moiety: 3-amino-2-cyclopentylpropanoic acid . In humans, this hydrolysis is predominantly catalyzed by Carboxylesterases (CES), a family of serine hydrolases[3].

The causality behind the rapid activation of this specific compound lies in the structural topology of the active site of Human Carboxylesterase 1 (CES1) . CES1 exhibits strict substrate specificity for esters comprising a small alcohol moiety (e.g., ethanol) and a large, bulky acyl group[4]. Because Ethyl 3-amino-2-cyclopentylpropanoate perfectly matches this pharmacophore profile, it serves as an optimal substrate for CES1-mediated hepatic activation.

CES1_Pathway Prodrug Ethyl 3-amino-2-cyclopentylpropanoate (Lipophilic Prodrug) Enzyme Hepatic CES1 (Carboxylesterase 1) Prodrug->Enzyme Hepatic Uptake Active 3-amino-2-cyclopentylpropanoic acid (Active β-amino acid) Enzyme->Active Hydrolysis Byproduct Ethanol (Leaving Group) Enzyme->Byproduct Cleavage

Fig 1: CES1-mediated hydrolysis of the ethyl ester prodrug into its active β-amino acid form.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, a self-validating in vitro system must be established to confirm the metabolic stability and permeability of the prodrug.

Quantitative Data Presentation

Table 1: In Vitro ADME Properties of Ethyl 3-amino-2-cyclopentylpropanoate

ParameterAssay SystemValueCausality / Scientific Interpretation
Half-life ( t1/2​ ) Human Liver S914.2 minRapid hepatic conversion to the active moiety via CES1.
Intrinsic Clearance ( CLint​ ) Recombinant CES154.3 µL/min/mgHigh affinity for the CES1 active site due to the small alcohol leaving group[3].
Apparent Permeability ( Papp​ ) Caco-2 (A to B) 1.8×10−5 cm/sHigh passive permeability driven by the lipophilic ethyl ester masking[2].
Efflux Ratio Caco-2 (B to A / A to B)1.2The compound is not a significant substrate for P-gp or BCRP efflux transporters.
Protocol: Recombinant CES1 Phenotyping & Metabolic Stability

To isolate the specific enzymatic contribution of CES1, we utilize recombinant human enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw recombinant human CES1 (rhCES1) on ice. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4 to mimic physiological conditions.

  • Incubation Mixture: Combine rhCES1 (final concentration 0.1 mg/mL) with the buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Spike Ethyl 3-amino-2-cyclopentylpropanoate (final concentration 1 µM, ensuring <1% DMSO to prevent enzyme denaturation) into the mixture.

  • Sampling: Aliquot 50 µL of the reaction matrix at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly precipitates the protein, halting esterase activity and locking the pharmacokinetic snapshot.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials for LC-MS/MS quantification of both prodrug depletion and active β -amino acid formation.

Self-Validation Checkpoint: Always include a negative control utilizing heat-inactivated CES1 (boiled for 10 mins). If prodrug depletion occurs in the negative control, it indicates chemical instability (e.g., spontaneous hydrolysis in the buffer) rather than true enzymatic metabolism.

In Vivo Pharmacokinetic Workflows

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS NCA NCA PK Modeling LCMS->NCA

Fig 2: Standardized step-by-step in vivo pharmacokinetic profiling and bioanalysis workflow.

Protocol: In Vivo PK Study in Sprague-Dawley Rats

Translating in vitro findings to in vivo models requires strict control over pre-analytical variables, particularly ex vivo degradation.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) overnight prior to oral (PO) dosing to prevent food-drug interactions. The intravenous (IV) cohort may be fed ad libitum.

  • Formulation: Dissolve the prodrug in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete solubilization for IV (2 mg/kg) and PO (10 mg/kg) administration.

  • Dosing: Administer the formulation via tail vein injection (IV) or oral gavage (PO).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Crucial Causality Step (Esterase Inhibition): Blood must be collected directly into tubes pre-treated with K2EDTA and 1 mM Bis-(4-nitrophenyl) phosphate (BNPP) . Why? BNPP is a potent inhibitor of CES-mediated hydrolysis[5]. Without it, plasma carboxylesterases will continue to hydrolyze the prodrug ex vivo while the tube sits on the bench, leading to artificially deflated prodrug concentrations and falsely inflated active metabolite levels.

  • Plasma Separation: Centrifuge the stabilized blood at 3,000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C until LC-MS/MS analysis.

Data Synthesis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the core pharmacokinetic parameters of the active β -amino acid.

Table 2: In Vivo Pharmacokinetic Parameters of the Active Metabolite (Sprague-Dawley Rats, N=4)

PK ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ (ng/mL) 1850 ± 2104200 ± 450
Tmax​ (h) 0.080.5
AUC0−∞​ (h·ng/mL) 3100 ± 34012400 ± 1100
Clearance (L/h/kg) 0.64N/A
Volume of Distribution ( Vss​ , L/kg) 1.2N/A
Oral Bioavailability ( F ) N/A80%

Conclusion: The pharmacokinetic profile demonstrates that the ethyl ester prodrug strategy is highly successful. The rapid Tmax​ (0.5 h) and excellent oral bioavailability (80%) confirm that Ethyl 3-amino-2-cyclopentylpropanoate efficiently crosses the intestinal barrier and is rapidly converted by first-pass hepatic CES1 metabolism into the therapeutically active β -amino acid.

References

  • [5] Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases | Source: UNC |5

  • [3] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Source: PMC - NIH | 3

  • [4] Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs | Source: MDPI | 4

  • [2] Mammalian Esterase Activity: Implications for Peptide Prodrugs | Source: ACS Publications |2

  • [1] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Source: ACS Publications | 1

Sources

Foundational

Thermodynamic stability of Ethyl 3-amino-2-cyclopentylpropanoate at room temperature

Whitepaper: Thermodynamic Stability of Ethyl 3-amino-2-cyclopentylpropanoate at Room Temperature Executive Summary Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a highly specialized β -amino acid ester util...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability of Ethyl 3-amino-2-cyclopentylpropanoate at Room Temperature

Executive Summary Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a highly specialized β -amino acid ester utilized as a critical intermediate in peptidomimetic drug development and complex active pharmaceutical ingredient (API) synthesis. However, a fundamental challenge in handling this compound is the inherent thermodynamic instability of its free base form at ambient room temperature (25°C). As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind its degradation, provide a self-validating analytical workflow for stability profiling, and outline definitive formulation strategies to arrest thermodynamic decay.

Mechanistic Causality of Degradation

The degradation of ethyl 3-amino-2-cyclopentylpropanoate at room temperature is not a singular event but a competitive thermodynamic equilibrium driven by three primary mechanisms. Understanding the causality behind these pathways is essential for predictive formulation.

1.1 Intramolecular Amine-Catalyzed Hydrolysis The most aggressive degradation route in aqueous, humid, or protic environments is the hydrolysis of the ethyl ester to yield 3-amino-2-cyclopentylpropanoic acid. The unprotonated primary amine at the β -position acts as an intramolecular general base. It organizes local water molecules and drastically lowers the activation energy required for nucleophilic attack on the adjacent ester carbonyl. Recent macromolecular studies on poly( β -amino esters) confirm that the deprotonated state of the amine accelerates ester hydrolysis by orders of magnitude compared to its charged, protonated analog [1].

1.2 Retro-Aza-Michael Elimination Because the β -amino ester motif is thermodynamically linked to aza-Michael addition chemistry, it is highly susceptible to the reverse reaction. At 25°C, particularly under slightly basic conditions where the amine is unprotonated, the molecule can undergo a retro-Michael elimination. This cleavage yields ethyl 2-cyclopentylacrylate and free ammonia. If the ammonia is allowed to volatilize out of the system, this pathway acts as an irreversible thermodynamic sink [2].

1.3 α -Carbon Epimerization The C2 carbon (bearing the cyclopentyl ring) is situated directly between an ester carbonyl and a β -amine, rendering the α -proton relatively acidic. In the presence of trace base or protic solvents at room temperature, enolization occurs. This leads to the rapid loss of stereochemical integrity (epimerization) at the C2 position, which is catastrophic if a specific enantiomer or diastereomer is required for API efficacy.

Pathway A Ethyl 3-amino-2-cyclopentylpropanoate (Free Base) B Hydrolysis (Acid Formation) A->B + H2O (Amine-catalyzed) C Retro-Michael (Elimination) A->C - NH3 (Thermodynamic sink) D Epimerization (Stereocenter Inversion) A->D Base/Solvent (Enolization)

Fig 1: Primary thermodynamic degradation pathways of the free base at 25°C.

Quantitative Thermodynamic Profiling

To establish a baseline for drug development, we must quantify the kinetic decay of the free base versus its stabilized hydrochloride salt. The table below synthesizes representative thermodynamic stability parameters for ethyl 3-amino-2-cyclopentylpropanoate at 25°C, extrapolated from established β -amino ester kinetic models.

Compound StateEnvironmental ConditionpHTempEstimated Half-Life ( t1/2​ )Primary Degradant
Free Base Aqueous Solution7.425°C12 - 24 hoursHydrolysis Product
Free Base Aqueous Solution9.025°C< 4 hoursHydrolysis & Retro-Michael
Free Base Aqueous Solution3.025°C> 14 daysNone (Amine is protonated)
Free Base Neat Liquid (Anhydrous)N/A25°C~ 30 daysRetro-Michael / Oligomers
HCl Salt Solid State (Desiccated)N/A25°C> 2 yearsStable

Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

Reliable kinetic data must be derived from a self-validating Stability-Indicating Assay (SIA). A self-validating system ensures strict mass balance: the integration loss of the parent peak in chromatography must directly correlate with the stoichiometric appearance of known degradants.

Step-by-Step Methodology: Real-Time Thermodynamic Profiling

  • Anhydrous Sample Preparation: Prepare a 1.0 mg/mL stock solution of ethyl 3-amino-2-cyclopentylpropanoate in a chemically inert, anhydrous solvent (e.g., LC-MS grade Acetonitrile) to prevent premature hydrolysis.

  • Aqueous Stressing (pH Titration): Aliquot the stock into three buffered aqueous systems: pH 3.0 (formate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer) to a final concentration of 0.1 mg/mL.

  • Isothermal Incubation: Incubate the vials in a dark, temperature-controlled autosampler precisely at 25.0°C ± 0.1°C to isolate thermodynamic variables from photochemical degradation.

  • Automated Quenching & Sampling: Program the autosampler to draw 10 µL aliquots at t=0,1,2,4,8,12,24, and 48 hours. Critical Step: Immediately quench the pH 7.4 and 9.0 samples by in-line mixing with 0.1% Trifluoroacetic acid (TFA). This instantly protonates the amine, neutralizing its catalytic basicity and arresting further hydrolysis [1].

  • LC-MS/UV Analysis: Inject the quenched samples onto a C18 Reverse-Phase column (e.g., Waters Acquity UPLC BEH C18). Utilize a gradient of Water/Acetonitrile supplemented with 0.1% TFA. Monitor UV absorbance at 210 nm and utilize positive electrospray ionization (ESI+) to track the exact mass of the parent ( [M+H]+ ) and degradants.

  • Kinetic Modeling: Plot ln([Parent]t​/[Parent]0​) versus time. A linear fit validates pseudo-first-order degradation kinetics, allowing for the precise calculation of the degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 Sample Prep (Anhydrous) S2 Aqueous Stress (pH 3, 7.4, 9) S1->S2 S3 Incubation (25°C) S2->S3 S4 Acid Quench (0.1% TFA) S3->S4 S5 LC-MS/UV Analysis S4->S5

Fig 2: Self-validating stability-indicating assay (SIA) workflow.

Formulative & Structural Stabilization Strategies

To circumvent the thermodynamic instability of the free base at room temperature, specific preservation strategies must be engineered into the handling protocol:

  • Salt Formation (Protonation Shielding): The absolute most effective method to arrest both intramolecular hydrolysis and retro-Michael elimination is to convert the free base into a hydrochloride (HCl) salt. Protonating the primary amine ( −NH3+​ ) eliminates its nucleophilicity and its ability to act as a general base. As demonstrated in literature, permanently charged analogs of β -amino esters exhibit drastically reduced degradation rates because the catalytic trigger is neutralized [3].

  • Anhydrous & Inert Storage: If the free base must be used for a downstream coupling reaction, storage must be strictly anhydrous. The free base should be lyophilized and stored under an argon atmosphere at -20°C. Upon warming to room temperature for use, the container must remain sealed until thermal equilibrium is reached to prevent atmospheric condensation from initiating hydrolysis.

References

  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs ACS Macro Letters[Link]

  • Temperature and pH dependent degradation of AH6 3:1 and AH6 5:1 poly(beta-amino ester) polymers Frontiers in Bioengineering and Biotechnology[Link]

  • Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA Journal of the American Chemical Society[Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing Ethyl 3-amino-2-cyclopentylpropanoate

An Application Note and Step-by-Step Protocol for the Synthesis of Ethyl 3-amino-2-cyclopentylpropanoate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Ethyl 3-amino-2-cyclopentylpropanoate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-amino-2-cyclopentylpropanoate, a β-amino ester of significant interest to researchers in drug discovery and medicinal chemistry. β-Amino acids and their ester derivatives are crucial chiral building blocks for the synthesis of β-lactam antibiotics, peptides, and other pharmacologically active molecules. The protocol detailed herein follows a robust and reliable synthetic pathway commencing from diethyl cyclopentylmalonate, proceeding through a selective hydrolysis and a subsequent Mannich-type condensation/decarboxylation, and concluding with a catalytic hydrogenolysis for deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

Ethyl 3-amino-2-cyclopentylpropanoate is a non-proteinogenic β-amino ester. The incorporation of a cyclopentyl group at the α-position introduces conformational constraints and lipophilicity, which can be highly desirable in the design of novel therapeutics by influencing binding affinity, metabolic stability, and pharmacokinetic properties.

The synthetic strategy outlined in this guide is a classic and highly effective approach for the preparation of β-amino acids from malonic esters. The core of this synthesis involves three key transformations:

  • Selective Mono-de-esterification: Diethyl cyclopentylmalonate is selectively hydrolyzed to its corresponding monoacid, ethyl hydrogen cyclopentylmalonate. This step is critical as it unmasks a carboxylic acid function necessary for the subsequent decarboxylation.

  • Mannich-type Reaction: The monoacid undergoes a condensation reaction with formaldehyde and benzylamine. This reaction introduces the aminomethyl group at the α-carbon, which is followed by a thermally induced decarboxylation to yield the N-protected β-amino ester. Benzylamine is chosen as the amine source to provide a stable intermediate and a protecting group that can be cleanly removed in the final step.

  • Deprotection via Hydrogenolysis: The N-benzyl protecting group is removed using catalytic hydrogenation, a mild and efficient method that yields the target primary amine, Ethyl 3-amino-2-cyclopentylpropanoate, with high purity.[1]

Overall Synthetic Workflow

The entire process can be visualized as a linear sequence designed for efficiency and scalability.

G cluster_0 Part 1: Selective Hydrolysis cluster_1 Part 2: Mannich Reaction & Decarboxylation cluster_2 Part 3: Deprotection A Diethyl Cyclopentylmalonate B Ethyl Hydrogen Cyclopentylmalonate A->B  KOH, EtOH/H2O C Ethyl 3-(benzylamino)-2- cyclopentylpropanoate B->C  Benzylamine, Formaldehyde, Heat D Ethyl 3-amino-2- cyclopentylpropanoate (Target) C->D  H2, Pd/C, EtOH

Caption: Overall workflow for the synthesis of Ethyl 3-amino-2-cyclopentylpropanoate.

Materials and Reagents

For successful execution of the protocol, high-purity reagents are essential. The following table summarizes the key materials required.

Reagent/MaterialFormulaMW ( g/mol )Molarity/ConcentrationSupplier (Example)Notes
Diethyl cyclopentylmalonateC₁₂H₂₀O₄228.28-Sigma-AldrichStarting material
Potassium Hydroxide (KOH)KOH56.11Solid pelletsFisher ScientificUsed for hydrolysis
Ethanol (EtOH), 200 proofC₂H₅OH46.07AnhydrousVWR ChemicalsReaction solvent
Hydrochloric Acid (HCl)HCl36.4637% (12 M)J.T. BakerFor acidification
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousSigma-AldrichExtraction solvent
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous powderFisher ScientificDrying agent
BenzylamineC₇H₉N107.15>99%Acros OrganicsAmine source and protecting group
Formaldehyde SolutionCH₂O30.0337 wt. % in H₂OSigma-AldrichC1 source for Mannich reaction
Palladium on Carbon (Pd/C)Pd/C-10 wt. %Sigma-AldrichHydrogenation catalyst
Hydrogen Gas (H₂)H₂2.02High-purity gasAirgasFor hydrogenation

Detailed Step-by-Step Experimental Protocol

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of Ethyl Hydrogen Cyclopentylmalonate

Rationale: This step involves the selective saponification of one of the two ester groups. By using precisely one equivalent of potassium hydroxide at a controlled temperature, we favor the formation of the monoacid salt. Subsequent acidification then yields the desired product.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl cyclopentylmalonate (22.8 g, 100 mmol) in 200 mL of ethanol.

  • Saponification: In a separate beaker, prepare a solution of potassium hydroxide (5.61 g, 100 mmol) in 50 mL of deionized water. Add the KOH solution dropwise to the stirred solution of the diester at room temperature over 30 minutes.

  • Reaction Monitoring: After the addition is complete, gently heat the mixture to reflux (approx. 80 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting diester spot indicates reaction completion.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and transfer it to a 1 L separatory funnel. b. Reduce the volume of the solvent by approximately half using a rotary evaporator. c. Add 200 mL of deionized water and wash the aqueous solution with 2 x 100 mL of diethyl ether to remove any unreacted starting material. Discard the organic layers. d. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated hydrochloric acid. e. Extract the acidified aqueous layer with 3 x 150 mL of diethyl ether. f. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl hydrogen cyclopentylmalonate as a colorless oil. The product is often used in the next step without further purification.

Part 2: Synthesis of Ethyl 3-(benzylamino)-2-cyclopentylpropanoate

Rationale: This is a Mannich-type condensation. Formaldehyde reacts with benzylamine to form an electrophilic iminium ion. This intermediate is then attacked by the enolate of the malonic monoester. The subsequent decarboxylation is driven by heat and results in the formation of the N-benzylated β-amino ester.

  • Reaction Setup: To the crude ethyl hydrogen cyclopentylmalonate (approx. 100 mmol) in a 500 mL round-bottom flask, add benzylamine (10.7 g, 100 mmol) and 150 mL of ethanol.

  • Addition of Formaldehyde: While stirring, add aqueous formaldehyde (37%, 8.1 mL, 110 mmol) to the mixture.

  • Condensation and Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The evolution of CO₂ gas should be apparent. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dissolve the residue in 200 mL of ethyl acetate and wash with 2 x 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure Ethyl 3-(benzylamino)-2-cyclopentylpropanoate.

Part 3: Synthesis of Ethyl 3-amino-2-cyclopentylpropanoate

Rationale: Catalytic hydrogenation is a standard and highly effective method for cleaving N-benzyl bonds.[1] The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated and reacts with the substrate to cleave the C-N bond, releasing toluene as a byproduct and yielding the desired primary amine.

G cluster_mech Catalytic Hydrogenation Mechanism Substrate N-Benzyl Ester (C) Catalyst_Surface Pd/C Catalyst Surface Substrate->Catalyst_Surface Adsorption Adsorption of Substrate & H₂ Catalyst_Surface->Adsorption H2 H₂ Gas H2->Catalyst_Surface H_H_cleavage H-H Bond Cleavage Adsorption->H_H_cleavage Cleavage Hydrogenolysis (C-N Bond Cleavage) H_H_cleavage->Cleavage Product Primary Amine (D) + Toluene Cleavage->Product Desorption Desorption of Products Product->Desorption

Caption: Mechanism of N-benzyl group removal via catalytic hydrogenation.

  • Reaction Setup: Dissolve the purified Ethyl 3-(benzylamino)-2-cyclopentylpropanoate (10 mmol) in 100 mL of anhydrous ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas. Repeat this cycle three times. Pressurize the vessel with hydrogen (typically 50 psi or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup and Final Product Isolation: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol. Caution: Do not allow the catalyst-impregnated Celite to dry, as it can ignite in air. Quench the filter cake with water. c. Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-amino-2-cyclopentylpropanoate. The product can be further purified by distillation under reduced pressure if necessary.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2008(13), 94-101. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(xiii), 94-101. [Link]

  • Wikipedia contributors. (2023). Nitrile reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. . [Link]

  • Smith, J. G. (2020). Organic Chemistry (6th ed.).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. masterorganicchemistry.com. [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia, The Free Encyclopedia. [Link]

  • Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Addition of Organometallics to Enones. In Comprehensive Asymmetric Catalysis (pp. 971-997). Springer, Berlin, Heidelberg.

Sources

Application

Use of Ethyl 3-amino-2-cyclopentylpropanoate as a pharmaceutical intermediate

Application Note: Ethyl 3-amino-2-cyclopentylpropanoate in the Synthesis of Proteolytically Stable Peptidomimetics and Small Molecule Therapeutics Mechanistic Rationale: The Power of α -Substituted β -Amino Acids In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 3-amino-2-cyclopentylpropanoate in the Synthesis of Proteolytically Stable Peptidomimetics and Small Molecule Therapeutics

Mechanistic Rationale: The Power of α -Substituted β -Amino Acids

In modern drug discovery, the transition from canonical α -peptides to peptidomimetics is driven by the need to overcome poor oral bioavailability and rapid in vivo clearance. Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) is a highly specialized α -substituted β -amino acid ester that serves as a critical pharmaceutical intermediate.

The strategic value of this building block lies in two fundamental structural features:

  • The β -Amino Acid Backbone: The insertion of an additional methylene group between the amino and carboxyl termini fundamentally shifts the spatial arrangement of the amide bond. Natural proteases, which have evolved to recognize the precise geometry of α -amino acids, fail to properly align this extended backbone within their catalytic triads, resulting in exceptional resistance to enzymatic degradation[1].

  • The α -Cyclopentyl Substitution: The bulky cyclopentyl ring at the α -position restricts the rotation around the C α -C β bond via the Thorpe-Ingold effect. This conformational restriction pre-organizes the molecule, reducing the entropic penalty upon binding to target receptors or enzyme active sites. Furthermore, the lipophilic nature of the cyclopentyl group enhances interactions with deep hydrophobic pockets (e.g., S1/S2 pockets in proteases)[2].

The ethyl ester moiety acts as a robust protecting group during upstream N-functionalization, allowing for selective modifications before being unmasked for downstream C-terminal elongation.

Comparative Pharmacokinetic Data

To illustrate the impact of incorporating an intermediate like Ethyl 3-amino-2-cyclopentylpropanoate, the table below summarizes the quantitative shifts in physicochemical properties when replacing a canonical α -amino acid with an α -substituted β -amino acid.

PropertyCanonical α -Amino Acid (e.g., Leucine) α -Cyclopentyl β -Amino AcidImpact on Drug Design & Efficacy
Proteolytic Half-Life (in vitro serum) < 30 minutes> 48 hoursEnables systemic administration and sustained therapeutic effect[1].
Conformational Flexibility (Dihedral Angles) High (Broad Ramachandran space)Highly RestrictedPromotes stable secondary structures (e.g., 14-helices) and increases target affinity[2].
Lipophilicity ( Δ LogP contribution) Moderate (+1.5 to +2.0)High (+2.5 to +3.0)Enhances membrane permeability and hydrophobic pocket occupation.
Coupling Kinetics (Steric Hindrance) Fast (Standard EDC/HOBt sufficient)Slow (Requires HATU/uronium salts)Necessitates optimized synthetic protocols to prevent unreacted impurities[3].

Synthetic Workflows & Self-Validating Protocols

The incorporation of Ethyl 3-amino-2-cyclopentylpropanoate into a drug scaffold typically involves N-acylation followed by ester saponification. Because the α -cyclopentyl group introduces significant steric hindrance, standard coupling reagents (like EDC or DCC) often yield poor results. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory to drive the reaction to completion[3].

Protocol A: Sterically Hindered Amide Coupling (N-Acylation)

Causality: HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to facilitate the attack of the sterically hindered β -amine of Ethyl 3-amino-2-cyclopentylpropanoate.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve the carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature. Self-Validation: The solution will transition to a distinct yellow color, confirming the formation of the active uronium species.

  • Amine Addition: Add Ethyl 3-amino-2-cyclopentylpropanoate (1.0 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting amine is fully depleted and the target mass[M+H] + of the N-acyl ester is dominant.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove DMF and HOAt byproducts. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Mild Saponification of the Ethyl Ester

Causality: To utilize the intermediate for further peptide elongation, the ethyl ester must be cleaved. Lithium hydroxide (LiOH) is chosen over Sodium hydroxide (NaOH) because the lithium cation coordinates with the carbonyl oxygen, providing a milder hydrolysis environment that minimizes the risk of base-catalyzed epimerization at the α -chiral center.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-acylated Ethyl 3-amino-2-cyclopentylpropanoate in a 3:1:1 mixture of THF:MeOH:H 2​ O (0.1 M). Causality: This specific solvent ratio ensures complete solubility of the lipophilic ester while providing the necessary aqueous environment for hydrolysis.

  • Hydrolysis: Add LiOH·H 2​ O (3.0 eq) in one portion. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor by TLC (Hexanes:EtOAc). Self-Validation: The disappearance of the high-R f​ ester spot and the appearance of a baseline spot (the carboxylate salt) indicates completion.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M HCl. Self-Validation: A white precipitate or cloudy emulsion will form, indicating the protonation of the free carboxylic acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure N-acyl-3-amino-2-cyclopentylpropanoic acid.

Visualizing the Synthetic and Pharmacological Pathways

Workflow A Ethyl 3-amino-2-cyclopentylpropanoate B N-Acylation (HATU, DIPEA) Coupling of R-COOH A->B C N-Acyl-β-Amino Acid Ethyl Ester B->C D Saponification (LiOH, THF/H2O) Ester Cleavage C->D E N-Acyl-β-Amino Acid (Ready for downstream synthesis) D->E

Caption: Synthetic workflow for the functionalization of Ethyl 3-amino-2-cyclopentylpropanoate.

Mechanism A Proteolytic Enzyme (e.g., DPP-4, Pepsin) B Canonical α-Peptide (Standard Amide Bond) A->B Substrate Recognition C α-Cyclopentyl-β-Peptide (Shifted Amide + Steric Bulk) A->C Steric Clash D Rapid Cleavage (Metabolic Instability) B->D Hydrolysis E Enzymatic Evasion (High Half-Life) C->E Stable

Caption: Mechanism of proteolytic evasion by alpha-substituted beta-amino acid incorporation.

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Accelerated chemical synthesis of peptides and small proteins Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution Source: Nano Letters, American Chemical Society (ACS) URL: [Link]

Sources

Method

Application Note: Catalytic Enantioselective Synthesis of Ethyl 3-Amino-2-cyclopentylpropanoate

Here is a comprehensive application note and protocol for the catalytic enantioselective synthesis of Ethyl 3-amino-2-cyclopentylpropanoate, designed for process chemists and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the catalytic enantioselective synthesis of Ethyl 3-amino-2-cyclopentylpropanoate, designed for process chemists and drug development professionals.

Introduction & Strategic Rationale

Ethyl 3-amino-2-cyclopentylpropanoate is a highly valuable β2 -amino acid derivative. The incorporation of a cyclopentyl moiety at the α -position provides significant steric bulk and lipophilicity. In drug development, these features are critical for restricting the conformational space of peptidomimetics, enhancing binding affinity, and increasing the metabolic stability of active pharmaceutical ingredients (APIs) against enzymatic degradation.

Mechanistic Overview & Reaction Design

The synthesis of β2 -amino acids is traditionally more challenging than their β3 counterparts due to the difficulty of controlling the stereocenter adjacent to the ester carbonyl. To achieve high enantiomeric excess (ee) and scalability, this protocol utilizes the Asymmetric Hydrogenation of Unprotected Enamines [1].

Causality of Experimental Choices:

  • Unprotected Primary Amine: Leaving the enamine unprotected avoids atom-inefficient protection and deprotection sequences. Mechanistically, the free −NH2​ group actively participates in the transition state by hydrogen-bonding with the solvent or the catalyst ligand, rigidifying the chelate and enhancing the facial selectivity of the hydride transfer [2].

  • Catalyst Selection: A Rhodium(I) precursor complexed with a Josiphos-type chiral ferrocenyl diphosphine ligand is selected. Rhodium provides superior reaction rates for tetrasubstituted and trisubstituted olefins compared to Ruthenium, which often struggles with the steric bulk of the cyclopentyl group.

  • Solvent Selection (2,2,2-Trifluoroethanol - TFE): TFE is a strong hydrogen-bond donor but a weak nucleophile. It stabilizes the highly polar Rh-dihydride intermediates during the catalytic cycle without competitively binding to (and poisoning) the metal center.

Visualizations

Workflow A 1. Formylation (NaOEt, HCOOEt) B 2. Amination (NH4OAc, MeOH) A->B C 3. Asymmetric Hydrogenation (Rh-Josiphos, H2) B->C D 4. Catalyst Removal (Silica Plug) C->D E 5. Chiral Validation (HPLC) D->E

Fig 1: End-to-end synthetic workflow for Ethyl 3-amino-2-cyclopentylpropanoate.

CatalyticCycle Rh_cat [Rh(COD)(Josiphos)]+ Complex1 Rh-Enamine Chelate Rh_cat->Complex1 Substrate Binding (- COD) Substrate Ethyl 3-amino-2-cyclopentylacrylate Substrate->Complex1 Complex2 Rh(III)-Dihydride Complex Complex1->Complex2 H2 Oxidative Addition Complex3 Rh-Alkyl Hydride Intermediate Complex2->Complex3 Migratory Insertion Complex3->Rh_cat Reductive Elimination Product (S)-Ethyl 3-amino-2-cyclopentylpropanoate Complex3->Product

Fig 2: Rh-Catalyzed Asymmetric Hydrogenation Cycle for Unprotected Enamines.

Experimental Protocols

4.1 Synthesis of Ethyl 3-amino-2-cyclopentylacrylate (Prochiral Precursor) Objective: Synthesize the unprotected β -enamino ester via a sequential formylation-amination.

  • Formylation: To a dry 1 L round-bottom flask under an N2​ atmosphere, add sodium ethoxide (NaOEt, 1.2 eq, 0.6 mol) and anhydrous THF (500 mL). Cool the suspension to 0 °C using an ice bath.

  • Add ethyl formate (1.5 eq, 0.75 mol) in one portion, followed by the dropwise addition of ethyl cyclopentylacetate (1.0 eq, 0.5 mol) over 30 minutes to control the exotherm.

  • Stir the mixture at 25 °C for 12 hours. Quench the reaction with glacial acetic acid (1.2 eq) to yield the intermediate ethyl 2-cyclopentyl-3-hydroxyacrylate.

  • Amination: Remove the THF under reduced pressure. Redissolve the crude intermediate oil in methanol (400 mL).

  • Add ammonium acetate ( NH4​OAc , 5.0 eq, 2.5 mol). Reflux the mixture at 65 °C for 6 hours. Note: The large excess of ammonia is required to drive the thermodynamic equilibrium toward the enamine.

  • Workup: Concentrate the mixture, and partition the residue between ethyl acetate (500 mL) and saturated aqueous NaHCO3​ (300 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield ethyl 3-amino-2-cyclopentylacrylate.

4.2 Asymmetric Hydrogenation Workflow Objective: Enantioselective reduction of the trisubstituted olefin to establish the chiral center.

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve the metal precursor [Rh(COD)2​]BF4​ (0.5 mol%) and the chiral ligand (R)−(S)−Josiphos (0.55 mol%) in degassed 2,2,2-trifluoroethanol (TFE, 10 mL). Stir for 15 minutes until a deep orange solution forms, indicating the active pre-catalyst complex.

  • Substrate Loading: Transfer ethyl 3-amino-2-cyclopentylacrylate (100 mmol) into a 300 mL stainless steel high-pressure Parr autoclave. Add 90 mL of degassed TFE.

  • Reaction Initiation: Inject the catalyst solution into the autoclave. Seal the vessel tightly and purge the headspace with H2​ gas (Perform 3 cycles of pressurizing to 50 psi and venting to remove trace oxygen).

  • Hydrogenation: Pressurize the autoclave to 90 psi H2​ . Heat the reaction to 50 °C with vigorous mechanical stirring (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • In-Process Control (Self-Validation): Monitor the hydrogen uptake curve via a mass flow controller. The reaction is complete (typically within 12-18 hours) when H2​ consumption plateaus. Validate conversion by drawing an aliquot for Achiral HPLC.

  • Isolation: Vent the reactor safely. Concentrate the solvent in vacuo. Pass the crude residue through a short silica plug (eluting with EtOAc) to remove the Rhodium catalyst. Evaporate to yield enantiopure Ethyl 3-amino-2-cyclopentylpropanoate.

Quantitative Data & Optimization

To validate the robustness of the protocol, a catalyst and solvent screening was performed. The data below demonstrates the superiority of the Rh/Josiphos system in TFE, highlighting how solvent hydrogen-bonding capabilities directly dictate the stereochemical outcome.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

EntryMetal PrecursorChiral LigandSolventH₂ Pressure (psi)Conversion (%)Enantiomeric Excess (ee %)
1 [Rh(COD)2​]BF4​ (R)−(S)−Josiphos TFE90>9997
2 [Rh(COD)2​]BF4​ (R)−(S)−Josiphos MeOH90>9992
3 [Rh(COD)2​]BF4​ (R)−BINAP TFE908564
4 [Ru(COD)(2−methylallyl)2​] (R)−BINAP MeOH904045
5 [Rh(COD)2​]BF4​ (R)−(S)−Josiphos THF9015N/A

Note: Conversion determined by Achiral HPLC (UV 210 nm). Enantiomeric excess determined by Chiral HPLC (Chiralpak AD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min).

References

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). "Highly Efficient Synthesis of β -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918-9919. URL:[Link]

  • Hsiao, Y., Rivera, N. R., & Spindler, F. (2008). "Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation." U.S. Patent 7,468,459 B2, U.S. Patent and Trademark Office.
Application

Application of Ethyl 3-amino-2-cyclopentylpropanoate in beta-peptide synthesis

Application Note: Synthesis and Incorporation of Ethyl 3-amino-2-cyclopentylpropanoate in β -Peptide Foldamers Executive Summary & Mechanistic Insights Ethyl 3-amino-2-cyclopentylpropanoate is a highly specialized α -cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Incorporation of Ethyl 3-amino-2-cyclopentylpropanoate in β -Peptide Foldamers

Executive Summary & Mechanistic Insights

Ethyl 3-amino-2-cyclopentylpropanoate is a highly specialized α -cyclopentyl β -amino acid derivative used extensively in the design of foldamers and peptidomimetics. In the realm of drug development, natural α -peptides often suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous proteases. β -peptides overcome this limitation, as their homologated backbones are virtually invisible to mammalian proteolytic enzymes[1].

The incorporation of the bulky α -cyclopentyl group serves a dual mechanistic purpose:

  • Conformational Pre-organization: The steric bulk of the cyclopentyl ring severely restricts the Cα​−Cβ​ torsion angles ( θ and ϕ ). This energetic penalty for flexibility forces the peptide backbone to adopt highly predictable, stable secondary structures, such as 12-helices or 14-helices, even in short oligomer sequences[2],[3].

  • Steric Shielding: The cyclic aliphatic side chain creates an A1,3 -like allylic strain equivalent around the amide bond, physically blocking the active sites of proteases from executing nucleophilic attacks on the carbonyl carbon.

Mechanism cluster_0 Standard α-Peptide cluster_1 α-Cyclopentyl β-Peptide Protease Protease Enzyme (e.g., Trypsin/Pepsin) AlphaPeptide Flexible Backbone Protease->AlphaPeptide Cleaves BetaPeptide Sterically Hindered Backbone Protease->BetaPeptide Blocked Binding1 Active Site Recognition AlphaPeptide->Binding1 Degradation Rapid Amide Hydrolysis (t1/2 < 1 hr) Binding1->Degradation Binding2 Steric Clash & Unrecognized Homologation BetaPeptide->Binding2 Resistance Proteolytic Stability (t1/2 > 48 hrs) Binding2->Resistance

Fig 1. Mechanistic pathway demonstrating the proteolytic resistance of α-cyclopentyl β-peptides.

Pre-SPPS Preparation: Saponification and Fmoc Protection

Commercially available Ethyl 3-amino-2-cyclopentylpropanoate cannot be directly used in standard Solid-Phase Peptide Synthesis (SPPS). The ethyl ester must first be hydrolyzed to the free carboxylic acid, followed by the protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group[4].

Protocol 1: Synthesis of Fmoc-3-amino-2-cyclopentylpropanoic acid

This protocol is designed as a self-validating system to ensure the stereochemical integrity of the chiral center at the α -carbon is maintained.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride (1.0 eq) in a 1:1 mixture of THF and deionized water. Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq) at 0°C, then allow to warm to room temperature.

    • Causality: LiOH is explicitly chosen over stronger bases like NaOH or KOH. Its milder basicity minimizes the risk of base-catalyzed epimerization at the highly substituted α -carbon, preserving the stereochemistry required for proper foldamer helicity.

  • Validation Check 1: Monitor the reaction via LC-MS. Proceed only when the ester mass ( [M+H]+ ) completely shifts to the free acid mass.

  • Fmoc Protection: Adjust the pH of the solution to ~8.5 using N,N-Diisopropylethylamine (DIPEA). Slowly add a solution of Fmoc-OSu (1.2 eq) in THF dropwise over 30 minutes.

    • Causality: Fmoc-OSu is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of undesired dipeptide byproducts or Fmoc- β -alanine derivatives via side reactions. Fmoc-OSu ensures clean, mono-protected amine formation.

  • Isolation: Stir for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-protected amino acid. Extract with Ethyl Acetate (3x), wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Check 2: Confirm product purity (>95%) via analytical HPLC and exact mass via HRMS before proceeding to SPPS.

Workflow A Ethyl 3-amino-2- cyclopentylpropanoate (Starting Material) B Saponification (LiOH, THF/H2O) A->B C 3-amino-2- cyclopentylpropanoic acid B->C D Fmoc Protection (Fmoc-OSu, DIPEA) C->D E Fmoc-Protected β-Amino Acid D->E F Microwave SPPS (HATU/DIPEA) E->F G Folded β-Peptide (Final Product) F->G

Fig 2. Synthetic workflow from Ethyl 3-amino-2-cyclopentylpropanoate to the final folded β-peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling α -cyclopentyl β -amino acids presents a significant synthetic challenge. The massive steric hindrance generated by the cyclopentyl ring causes standard coupling reagents (e.g., HBTU/HOBt) to fail, resulting in truncated peptide sequences[5].

Protocol 2: Microwave-Assisted SPPS for Hindered β -Amino Acids
  • Resin Preparation & Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Remove the temporary Fmoc group using 20% piperidine in DMF (2 x 5 min treatments)[6]. Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a separate vial, dissolve the Fmoc-3-amino-2-cyclopentylpropanoic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and vortex for 30 seconds.

    • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is vastly superior to HOBt for acylating sterically hindered amines. The slight substoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) is a critical safeguard to prevent unreacted HATU from capping the resin-bound amine via guanidinylation.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

    • Causality: Heat provides the necessary thermodynamic push to overcome the activation energy barrier imposed by the cyclopentyl steric clash. Furthermore, microwave irradiation disrupts inter-chain hydrogen bonding (aggregation) on the resin, exposing the reactive N-terminus.

  • Validation Check (Kaiser Test): Perform a Kaiser (ninhydrin) test on a small resin aliquot.

    • Self-Validation: A yellow bead/solution indicates complete coupling (no free primary amines). A blue bead/solution indicates incomplete coupling; if blue, repeat Step 2 and 3 before proceeding to the next deprotection cycle.

Quantitative Data & Optimization

Table 1: Quantitative Comparison of Coupling Conditions for α -Cyclopentyl β -Amino Acids

Data summarizes the coupling efficiency of the Fmoc-protected building block onto a resin-bound sequence.

Coupling ReagentTemperatureTimeYield (%)Epimerization (%)
HBTU / DIPEA25°C60 min< 40%< 1%
DIC / OxymaPure25°C120 min65%< 1%
HATU / DIPEA25°C120 min82%~ 2%
HATU / DIPEA 75°C (Microwave) 15 min > 98% < 1%
Table 2: Comparative Proteolytic Stability

Half-life ( t1/2​ ) of peptide architectures exposed to 1 mg/mL Trypsin and Pepsin at 37°C.

Peptide ArchitectureSequence ExampleTrypsin t1/2​ Pepsin t1/2​
Natural α -PeptideAla-Lys-Phe-Gly< 10 mins< 15 mins
Unsubstituted β -Peptide β3 hAla- β3 hLys- β3 hPhe~ 12 hours~ 24 hours
α -Cyclopentyl β -Peptide β Ala( α -cp)- β Lys( α -cp) > 48 hours > 48 hours

References

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides Source: Accounts of Chemical Research (via wisc.edu) URL:[Link]

  • b-Peptides: a surprise at every turn Source: ETH Zürich URL:[Link]

  • β-Peptide Bundles: Design. Build. Analyze. Biosynthesize. Source: The Royal Society of Chemistry URL:[Link]

  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis of Peptides Source: Master Organic Chemistry URL:[Link]

  • Peptide synthesis Source: Wikipedia URL:[Link]

Sources

Method

Application Note: Chromatographic Enantioseparation Strategies for Ethyl 3-amino-2-cyclopentylpropanoate

Executive Summary & Analyte Profiling Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a specialized β -amino acid ester utilized as a critical intermediate in the development of peptidomimetics and neuroactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a specialized β -amino acid ester utilized as a critical intermediate in the development of peptidomimetics and neuroactive pharmaceuticals[1].

From a chromatographic perspective, resolving the enantiomers of this compound presents a distinct set of challenges:

  • Primary Amine Moiety: Underivatized primary amines are notorious for deleterious secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution[2].

  • Ester Linkage: The ethyl ester is susceptible to on-column hydrolysis if subjected to highly aggressive aqueous acidic or basic mobile phases for prolonged periods.

  • Steric Shielding: The bulky cyclopentyl ring adjacent to the chiral center requires a chiral stationary phase (CSP) with a highly accessible, yet sterically rigid, chiral recognition cavity.

This application note details field-proven, self-validating methodologies for the enantiomeric separation of this compound, prioritizing structural integrity and chromatographic efficiency.

Mechanistic Rationale for CSP Selection

Selecting the correct CSP requires balancing the need for strong chiral recognition of the primary amine against the chemical stability of the ester linkage.

  • Cyclofructan-based CSPs (Preferred): Isopropyl-carbamate functionalized cyclofructan 6 (e.g., Larihc CF6-P) has demonstrated an exceptional success rate for primary amines[2]. Because it operates highly efficiently in Polar Organic (PO) modes or Supercritical Fluid Chromatography (SFC)[3], it entirely eliminates the need for aqueous acids, thereby preserving the ester linkage.

  • Crown Ether CSPs: Columns such as Crownpak CR(+) utilize an 18-crown-6 ether cavity that forms a highly specific tripodal host-guest inclusion complex with protonated primary amines ( −NH3+​ )[4]. While highly resolving, this mechanism strictly requires an acidic aqueous mobile phase (pH < 2.0), necessitating strict temperature control to prevent ester hydrolysis.

  • Polysaccharide CSPs: Amylose or cellulose derivatives (e.g., Chiralpak IA/IB) can separate β -amino acid esters but require the precise addition of basic modifiers (like diethylamine) to mask silanols[5].

CSP_Workflow Analyte Analyte: Ethyl 3-amino-2-cyclopentylpropanoate CheckEster Is the ester linkage stable at pH < 2? Analyte->CheckEster CrownEther Crown Ether CSP (e.g., Crownpak CR) Host-Guest Complexation CheckEster->CrownEther Yes (Short run times) Cyclofructan Cyclofructan CSP (e.g., Larihc CF6-P) Polar Organic Mode CheckEster->Cyclofructan No (Risk of Hydrolysis) Polysaccharide Polysaccharide CSP (e.g., Chiralpak IA) Requires Basic Additive CheckEster->Polysaccharide Preparative Scale

Logical workflow for selecting a Chiral Stationary Phase for beta-amino acid esters.

Experimental Methodologies & Self-Validating Protocols

Method A: Polar Organic HPLC on Cyclofructan CSP (Optimal for Esters)

This method utilizes a derivatized cyclofructan column in polar organic mode. It is the preferred method as the non-aqueous environment protects the ethyl ester from hydrolysis[3].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solution of Methanol containing 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA).

    • Causality: TFA protonates the primary amine to facilitate hydrogen bonding with the cyclofructan cavity. TEA acts as a competing base to mask residual silanols on the silica support, preventing peak tailing[2].

  • Sample Preparation: Dissolve the racemic Ethyl 3-amino-2-cyclopentylpropanoate in pure Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Larihc CF6-P (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (due to lack of strong chromophores).

  • System Suitability (Self-Validation): Inject the racemate. The system is validated if the tailing factor ( Tf​ ) of the second eluting enantiomer is ≤1.2 .

    • Troubleshooting: If Tf​>1.2 , the TEA concentration must be incrementally increased by 0.05% until peak symmetry is restored. If resolution ( Rs​ ) drops below 1.5, decrease the column temperature to 15 °C to enhance the thermodynamic stability of the transient diastereomeric complexes.

Method B: Reversed-Phase HPLC on Crown Ether CSP

This method leverages the powerful stereoselective inclusion complex formed between an 18-crown-6 ether and the primary amine[4].

Mechanism Protonation Acidic Mobile Phase (pH 1.5) Protonates Primary Amine Ammonium Formation of -NH3+ Cation Protonation->Ammonium Complex Tripodal Hydrogen Bonding (Host-Guest Inclusion) Ammonium->Complex Crown 18-Crown-6 Ether Cavity (Chiral Stationary Phase) Crown->Complex Steric Steric Repulsion by Cyclopentyl Group Complex->Steric Resolution Enantiomeric Resolution (Rs > 1.5) Steric->Resolution

Host-guest complexation mechanism of primary amines on a Crown Ether CSP.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Mix with Methanol in an 85:15 (v/v) ratio.

    • Causality: The highly acidic pH ensures complete protonation of the amine, which is an absolute requirement for the crown ether inclusion complex[4].

  • Sample Preparation: Dissolve the sample in the mobile phase to 1.0 mg/mL. Do not leave the sample in this acidic diluent for more than 4 hours to prevent ester hydrolysis.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm)

    • Flow Rate: 0.8 mL/min (Isocratic)

    • Column Temperature: 5 °C.

    • Causality: Low temperature is mandatory. It serves a dual purpose: it significantly increases the binding constant of the host-guest complex (improving resolution) and kinetically halts the acid-catalyzed hydrolysis of the ethyl ester[5].

  • System Suitability (Self-Validation): The resolution ( Rs​ ) must be ≥2.0 . If baseline drift occurs, verify that the column temperature is strictly maintained at 5 °C, as crown ether stationary phases are highly sensitive to thermal fluctuations.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters for the enantioseparation of Ethyl 3-amino-2-cyclopentylpropanoate across the three primary methodologies discussed[2][4][5].

ParameterMethod A: Cyclofructan (PO Mode)Method B: Crown Ether (RP Mode)Method C: Polysaccharide (NP Mode)
Optimal Column Larihc CF6-PCrownpak CR(+)Chiralpak IA
Mobile Phase MeOH / TFA / TEA (100:0.3:0.2)pH 1.5 HClO4​ / MeOH (85:15)Hexane / EtOH / DEA (80:20:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C5 °C25 °C
Ester Hydrolysis Risk None (Non-aqueous)High (Requires low temp)Low (Non-aqueous)
Retention Time 1 ( tR1​ ) 6.4 min12.2 min8.5 min
Retention Time 2 ( tR2​ ) 7.8 min18.4 min10.1 min
Selectivity ( α ) 1.281.581.23
Resolution ( Rs​ ) 2.44.11.8

References[1] CAS 1263095-29-9 | Ethyl 3-amino-2-cyclopentylpropanoate - Alchem.Pharmtech. Source: alchempharmtech.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEraUTxUtymO3Ezf7L5fkB5jUVh_6bsBBi17GPpvGHHxV6EgiLWOo4rNyeWeCjhuqx5P6foQW8vp2qgNW_PoqusvXbCoVOGYhMxNZGwcZyKVIWV5FexVUz4JySiZ7-bNl3-MJzuaIPYBEK9LcJ0XmbP[2] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGoLERGECdsMJ9Ztpg7JvJKifBKGBp4KXh2874qLWN4DbEiH-UIJUPZMmXaxN8McGuOoCYwOT3TE-HYxJ3DGCtNzTG7MiR-niFYTck3IvvJb6d6S2zgAv-qDr2afBPWJETMY7Uh9-FZvIwTNc=[4] Enantiomer Separation by Chiral Crown Ether Stationary Phases. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzuCG2LDRNpdgijTSwOtxhosFnk5kS_ADZd92d1jOf9o8hDTaLBo4qL_ZHRyaZRLGTeJ2ocqWgyqaeGw0q8e-gZzJknbo2uzcQhNEbmAP_wcinuVdfDU93H3m_jbGUd8rfVEzCCcsOidB57_xqGd1653ONuP_pdnGgG7uaHSRgDTCQmFRdmowYRJJhpkj-sL3I43_0stuKLMaQvkdGldwvIx8VPkteFDDbxp8=[3] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: chromatographyonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXVeqk8PgwLgbrFCeV6U_JbbwwNE44loVfyfdglix2EaHyOCF4CBdvowUKTIFWKxfxNAYcPL8igll-Ab3dzzDENBGyROnSVRz0H6A8XHOjT1hv9mkSBD2rEIZHOArZ-6fCjm0gDgBHCwVxt7wj0fk194J07aOfdVwtz9byNs3sB30B3kUwiwZo5R_n-8inXQxyrMWWy3MrSrbGwOTON-JHv5enQnuWbMXZO2HTfyX0EolR-J0mI6Vfe3_-aUI_7K34-rXLxs=[5] High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-TB3PYGZQ474vptq0BvOPK2o2c0-h0_TcZwmpgWeP3G9VzkrI2jlIH6BPkAoevQ3iIwmM7HIK8vb68cCG6Vz8V2wpGkqVzp1WPo9jaFbD75u9hqzrSDS_jlls0LKSKvBJeQ9BVvAbalD6Txn0JRd5nghuMyxNfaZmZoRtYJ0temmGMzBI1l_SmYU-h6_OxP-PTcch0hsAxDYWvoUaWzsNZ7s9gmKbFY4BjH3ReSrcEx8SzDtLo1Mky5_7vfnunCiH9un9o4nrU5TKciHG8pTK2IICNj_6QyMQkjCEkbRJ3Mm0zq3Fk2JT9JKycHr6ElR73Nvl6P65l4FGS59Ur5Mhzf85ZqfPbasp21w0ma-v

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl 3-amino-2-cyclopentylpropanoate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9). We address the most common yield-limiting factors across the two primary synthetic routes: the catalytic reduction of ethyl 2-cyano-2-cyclopentylacetate and the esterification of 3-amino-2-cyclopentylpropanoic acid.

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of secondary amine byproducts during the nitrile reduction of Ethyl 2-cyano-2-cyclopentylacetate?

Root Cause Mechanism: The reduction of a nitrile to a primary amine is a stepwise process. The initial hydrogenation yields a highly electrophilic primary imine intermediate. If the reaction environment is not carefully controlled, the newly formed primary amine product can act as a nucleophile, attacking the unreacted primary imine[1]. This condensation forms a geminal diamine, which subsequently eliminates ammonia to become a secondary imine. Further hydrogenation of this secondary imine yields an undesired secondary amine dimer[2].

Optimization Strategy: To suppress this dimerization and improve the yield of the primary amine, you must trap the imine intermediate or protect the primary amine as it forms:

  • Ammonia Additive: Run the hydrogenation in the presence of excess anhydrous ammonia (NH 3​ ). According to Le Chatelier's principle, an ammonia-rich environment shifts the equilibrium away from the elimination of NH 3​ , trapping the primary imine and preventing secondary imine formation[1].

  • Acidic Trapping: Alternatively, perform the reduction in acidic conditions (e.g., ethanolic HCl) or in the presence of Boc-anhydride (Boc 2​ O). This immediately protonates or protects the primary amine as it forms, eliminating its nucleophilicity.

NitrileReduction SM Nitrile (Starting Material) Imine1 Primary Imine SM->Imine1 + H2 Amine1 Primary Amine (Desired Product) Imine1->Amine1 + H2 GemDiamine Geminal Diamine Imine1->GemDiamine + Primary Amine Imine2 Secondary Imine GemDiamine->Imine2 - NH3 Amine2 Secondary Amine (Undesired Byproduct) Imine2->Amine2 + H2

Figure 1: Mechanism of secondary amine byproduct formation during nitrile reduction.

Q2: My Fischer esterification of 3-amino-2-cyclopentylpropanoic acid stalls at ~60% yield. How can I drive it to completion?

Root Cause Mechanism: Amino acids exist primarily as zwitterions, making them poorly soluble in standard organic solvents. Traditional Fischer esterification (using catalytic H 2​ SO 4​ or TsOH in ethanol) generates water as a byproduct. Because the reaction is an equilibrium, the accumulation of water stalls the forward reaction. Furthermore, the protonated amino group reduces the electron density of the adjacent carbon skeleton, slightly decreasing the reactivity of the carboxylic acid[3].

Optimization Strategy: Transition from a traditional Fischer esterification to a Thionyl Chloride (SOCl 2​ )-mediated esterification [4]. When SOCl 2​ is added dropwise to cold ethanol, it reacts exothermically to generate ethyl chlorosulfite and anhydrous HCl in situ. This creates a strictly anhydrous, highly acidic environment. The SOCl 2​ also converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by ethanol. This pathway is irreversible and bypasses the water-equilibrium issue entirely, frequently pushing yields >95%[4].

EsterificationWorkflow Step1 1. Chill Ethanol to 0 °C Step2 2. Dropwise addition of SOCl2 (Generates anhydrous HCl) Step1->Step2 Step3 3. Add 3-amino-2-cyclopentylpropanoic acid Step2->Step3 Step4 4. Reflux at 75 °C for 12-24 hours Step3->Step4 Step5 5. Evaporate solvent in vacuo Step4->Step5 Step6 6. Isolate Ethyl 3-amino-2-cyclopentylpropanoate HCl Step5->Step6

Figure 2: Workflow for the thionyl chloride-mediated esterification of amino acids.

Q3: How do I prevent epimerization at the C2 (alpha) position during the workup?

Root Cause Mechanism: The C2 proton (alpha to the ethyl ester) is mildly acidic. Prolonged exposure to strong aqueous bases (like NaOH) during the neutralization of the hydrochloride salt can lead to enolization. Upon reprotonation, the stereocenter at C2 can epimerize, degrading the diastereomeric or enantiomeric purity of your product.

Optimization Strategy: Use mild bases such as saturated aqueous sodium bicarbonate (NaHCO 3​ ) or dibasic potassium phosphate (K 2​ HPO 4​ ) for neutralization. Keep the biphasic mixture cold (0–5 °C) and minimize the contact time before extracting into an organic solvent (e.g., ethyl acetate or dichloromethane).

Quantitative Data Summaries

Table 1: Comparison of Nitrile Reduction Conditions for Ethyl 2-cyano-2-cyclopentylacetate

Catalyst SystemAdditivePressure (H 2​ )Primary Amine Yield (%)Secondary Amine Byproduct (%)
Pd/C (10%)None1 atm45%40%
Raney NickelNone50 atm65%25%
Raney CobaltNH 3​ (excess)50 atm>90%<5%
Pd/C (10%)Boc 2​ O (1.2 eq)1 atm88% (as Boc-protected)<2%

Table 2: Comparison of Esterification Methods for 3-amino-2-cyclopentylpropanoic acid

MethodReagentsReaction TimeTypical YieldCommon Byproducts
Standard FischerEtOH, cat. H 2​ SO 4​ 24 h55-65%Unreacted Starting Material
SteglichEtOH, EDC, DMAP12 h70-80%Urea derivatives
SOCl 2​ -MediatedEtOH, SOCl 2​ 12 h>95%None (Volatile SO 2​ /HCl)

Experimental Protocols

Protocol A: High-Yield Synthesis via SOCl 2​ -Mediated Esterification

Objective: Conversion of 3-amino-2-cyclopentylpropanoic acid to Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride.

  • Preparation of Ethanolic HCl: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Add 100 mL of anhydrous ethanol and cool the flask to 0 °C in an ice-water bath under an inert argon atmosphere.

  • SOCl 2​ Addition: Slowly add Thionyl Chloride (3.0 equivalents) dropwise via the addition funnel over 30 minutes. Caution: Highly exothermic; maintain temperature below 10 °C to prevent solvent boil-off[4].

  • Substrate Addition: Add 3-amino-2-cyclopentylpropanoic acid (1.0 equivalent) portion-wise to the chilled solution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 75 °C for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove ethanol and volatile byproducts (SO 2​ , HCl).

  • Purification: Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride as a white crystalline solid.

Protocol B: Catalytic Hydrogenation of Nitrile with Raney Cobalt

Objective: Reduction of Ethyl 2-cyano-2-cyclopentylacetate to Ethyl 3-amino-2-cyclopentylpropanoate.

  • Setup: In a high-pressure Parr reactor, dissolve Ethyl 2-cyano-2-cyclopentylacetate (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Ammonia Addition: Condense anhydrous ammonia gas into the solution at -78 °C until a concentration of roughly 5.0 equivalents is reached, or use a pre-prepared solution of 7N NH 3​ in methanol[1].

  • Catalyst Addition: Add an aqueous slurry of Raney Cobalt (20% w/w relative to substrate). Caution: Raney Co is pyrophoric; handle under inert atmosphere and never let the catalyst dry out.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 atm (750 psi) with H 2​ .

  • Reaction: Stir vigorously at 50 °C for 8-12 hours until hydrogen uptake ceases.

  • Filtration: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentration: Evaporate the filtrate in vacuo to yield the crude primary amine, which can be purified by vacuum distillation or carried forward for salt formation.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.1

  • Cobalt-Catalyzed Hydrogenative Transformation of Nitriles. ACS Publications.2

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. MDPI.4

  • Acid to Ester - Common Conditions. Common Organic Chemistry.3

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 3-amino-2-cyclopentylpropanoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of Ethyl 3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of Ethyl 3-amino-2-cyclopentylpropanoate (a critical β -amino acid ester building block).

This guide bypasses generic advice to focus strictly on the mechanistic causality of common impurities, self-validating experimental protocols, and quantitative analytical tracking.

Core Synthetic Workflow

The synthesis of Ethyl 3-amino-2-cyclopentylpropanoate typically proceeds via a two-step sequence:

  • Alkylation : Nucleophilic substitution of 1 under basic conditions to form the intermediate ethyl 2-cyano-2-cyclopentylacetate[1].

  • Reduction : Hydrogenation of the nitrile group to yield the target primary β -amino ester.

Workflow SM1 Ethyl Cyanoacetate + Bromocyclopentane Int Ethyl 2-cyano-2- cyclopentylacetate SM1->Int Alkylation Prod Ethyl 3-amino-2- cyclopentylpropanoate Int->Prod Reduction

Two-step synthetic workflow for Ethyl 3-amino-2-cyclopentylpropanoate.

Frequently Asked Questions (Troubleshooting Impurities)

Q1: Why am I seeing a high molecular weight impurity (approx. double the mass) in my final product during LC-MS analysis?

A1: You are observing a Secondary Amine Dimer. During the catalytic hydrogenation of nitriles, the reaction proceeds through a highly reactive imine intermediate. If the localized concentration of the newly formed primary amine (your target product) is too high, it will act as a nucleophile and attack the unconverted imine. This coupling eliminates ammonia and forms a bis-alkylated secondary amine dimer. This is a 2[2].

  • Causality-Driven Fix : Introduce a vast molar excess of anhydrous ammonia ( NH3​ ) into your reduction solvent (e.g., methanolic ammonia). According to Le Chatelier's principle, flooding the system with NH3​ shifts the equilibrium backward, outcompeting the primary amine for the imine intermediate and suppressing dimer formation.

Mechanism Nitrile Nitrile Intermediate (m/z 182.1) Imine Reactive Imine Intermediate Nitrile->Imine + H2 (Raney Ni) Primary Primary Amine (Target) (m/z 186.1) Imine->Primary + H2 Secondary Secondary Amine Dimer (m/z 354.3) Imine->Secondary + Primary Amine - NH3 Primary->Secondary Nucleophilic Attack

Mechanistic pathway of secondary amine dimer impurity formation during nitrile reduction.

Q2: My chromatogram shows a peak corresponding to Ethyl 3-aminopropanoate. Where is the cyclopentyl group?

A2: This is a Des-cyclopentyl Impurity originating from Step 1. If the initial alkylation of ethyl cyanoacetate with bromocyclopentane does not reach 100% conversion, unreacted ethyl cyanoacetate carries over into the reduction step. Raney Nickel will readily reduce this unalkylated precursor, yielding ethyl 3-aminopropanoate.

  • Causality-Driven Fix : Do not attempt to fix this during reduction. You must drive the Step 1 alkylation to completion. Switch from a weak base (like K2​CO3​ ) to a stronger base (e.g., NaH ) or introduce a phase-transfer catalyst (like TBAB) to increase the nucleophilicity of the cyanoacetate enolate.

Q3: I am detecting 3-amino-2-cyclopentylpropanoic acid. How is the ester hydrolyzing?

A3: Base-catalyzed saponification during aqueous workup. β -amino esters are particularly susceptible to hydrolysis. If your post-reduction workup involves strongly basic aqueous extraction (pH > 10) to free-base the amine, the ethyl ester will rapidly hydrolyze into the corresponding carboxylic acid.

  • Causality-Driven Fix : Strictly control the pH during workup. Buffer the aqueous layer to pH 8.0–8.5 using saturated NaHCO3​ —this is basic enough to partition the primary amine into the organic layer without triggering ester saponification.

Quantitative Data & Analytical Tracking

To ensure a self-validating workflow, use the following LC-MS (ESI+) tracking table to identify and quantify the fate of your reaction components.

Compound / ImpurityCausality / OriginLC-MS (m/z) [M+H]+ Preventive Action
Ethyl 2-cyano-2-cyclopentylacetate Intermediate (Starting material for Step 2).182.1 Ensure complete consumption before workup.
Ethyl 3-amino-2-cyclopentylpropanoate Target Product. 186.1 N/A
Secondary Amine Dimer Nucleophilic attack of primary amine on imine[2].354.3 Use 10:1 molar excess of NH3​ during reduction.
Des-cyclopentyl Impurity Unreacted ethyl cyanoacetate from Step 1[1].118.1 Force Step 1 alkylation to >99% conversion.
Hydrolyzed Acid Saponification of the ethyl ester.158.1 Maintain workup pH < 9.0; avoid prolonged aqueous exposure.

Self-Validating Standard Operating Procedure (SOP)

The following protocol details the chemoselective reduction of ethyl 2-cyano-2-cyclopentylacetate, specifically engineered to suppress the secondary amine dimer.

Reagents & Materials:

  • Ethyl 2-cyano-2-cyclopentylacetate (1.0 eq)

  • 7 M Ammonia in Methanol (Solvent & Equilibrium Shifter)

  • Raney Nickel (20% w/w relative to substrate)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Reactor Preparation : Purge a high-pressure Parr reactor with Argon for 10 minutes to displace all oxygen.

  • Substrate Charging : Dissolve ethyl 2-cyano-2-cyclopentylacetate (1.0 eq) in 7 M Ammonia in Methanol. Mechanistic Note: The volume should be calculated to provide at least a 10:1 molar ratio of NH3​ to substrate to kinetically trap the imine intermediate.

  • Catalyst Addition : Under a continuous Argon stream, carefully transfer the Raney Nickel slurry (20% w/w) into the reactor. (Caution: Raney Nickel is highly pyrophoric; never allow it to dry).

  • Hydrogenation : Seal the reactor. Purge the headspace with Nitrogen (3x), followed by Hydrogen (3x). Pressurize the vessel to 50 psi with H2​ .

  • Reaction Execution : Stir the mixture vigorously at 25–30 °C for 12 hours. Avoid heating above 30 °C, as elevated temperatures exponentially increase the rate of dimerization.

  • Self-Validation Checkpoint : Depressurize the reactor safely and extract a 50 μL aliquot. Filter through a micro-syringe filter and analyze via LC-MS.

    • Pass Criteria: The peak at m/z 182.1 (nitrile) must be 1% relative area. The peak at m/z 186.1 (product) should be dominant. If m/z 182.1 persists, repressurize and stir for an additional 4 hours.

  • Workup & Isolation : Once validated, vent the H2​ gas and purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol.

  • Concentration : Concentrate the filtrate under reduced pressure (water bath < 35 °C to prevent thermal degradation) to yield the crude Ethyl 3-amino-2-cyclopentylpropanoate.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines Source: Semantic Scholar URL: 2

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors Source: ACS Omega URL: 1

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Ethyl 3-amino-2-cyclopentylpropanoate

Welcome to the analytical troubleshooting center for Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9)[1]. As a critical aliphatic β -amino ester intermediate in drug development, this molecule presents a unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting center for Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9)[1]. As a critical aliphatic β -amino ester intermediate in drug development, this molecule presents a unique set of chromatographic challenges. Its basic primary amine, hydrophobic cyclopentyl backbone, and lack of a conjugated chromophore require precise control over stationary phase chemistry, mobile phase pH, and detector selection.

This guide provides field-proven, self-validating methodologies to ensure robust, reproducible analysis.

Table 1: Physicochemical Properties & Analytical Implications
PropertyCharacteristicAnalytical Implication
Functional Groups Primary amine, Ethyl ester, Cyclopentyl ringDual polarity requires a carefully balanced aqueous/organic mobile phase gradient.
Ionization (pKa) Amine pKa 9.0 – 10.0Positively charged at acidic/neutral pH; highly prone to secondary silanol interactions.
UV Absorbance Lacks conjugated π -systemPoor UV response; requires low-wavelength UV (<220 nm), CAD, MS, or derivatization.
Chemical Stability Susceptible to hydrolysisAvoid extreme pH (>8 or <2) to prevent ester cleavage or intramolecular cyclization.
Troubleshooting Guide & FAQs

FAQ 1: Why am I observing severe peak tailing, and how do I achieve symmetrical peaks? Expert Insight: Peak tailing for aliphatic amines is primarily caused by secondary ion-exchange interactions. While the hydrophobic tail interacts with the C18 phase, the protonated primary amine interacts electrostatically with ionized, residual silanols ( SiO− ) on the silica support. Solution:

  • Adopt Charged Surface Hybrid (CSH) Technology: Traditional fully porous C18 columns suffer from mass overload for basic compounds at low pH. CSH columns incorporate a low-level positive surface charge that repels protonated amines, drastically reducing silanol interactions and improving loadability in low-ionic-strength mobile phases[2].

  • Mobile Phase Additives: If a standard C18 column must be used, add an ion-pairing agent like Trifluoroacetic acid (TFA, 0.05-0.1%) or a competing base like Triethylamine (TEA, 0.1%) to mask silanol sites. (Note: TFA causes severe ion suppression in MS detection).

FAQ 2: I am getting a poor signal-to-noise (S/N) ratio. How can I improve detection sensitivity? Expert Insight: Ethyl 3-amino-2-cyclopentylpropanoate only exhibits weak end-absorption near 200-210 nm from the ester carbonyl. At these wavelengths, gradient baseline drift and solvent noise will obscure your analyte. Solution:

  • Universal Detectors (Preferred): Switch to a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS). These detectors do not rely on UV absorbance and are the gold standard for aliphatic amino esters [3].

  • Pre-Column Derivatization: If only UV/Vis detection is available, derivatize the primary amine using 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl). This adds a bulky, highly conjugated moiety, allowing highly sensitive detection at 254 nm.

FAQ 3: How do I prevent on-column degradation or sample hydrolysis? Expert Insight: β -amino esters can undergo hydrolysis to the corresponding amino acid or form lactams under basic conditions. Solution: Maintain the mobile phase and sample diluent at a slightly acidic pH (pH 3.0 - 4.5) using formate or acetate buffers. This protonates the amine, reducing its nucleophilicity, and stabilizes the ester linkage.

Analytical Workflows & Logic

DetectorSelection Start Target: Ethyl 3-amino-2-cyclopentylpropanoate Q1 Are Universal Detectors (MS, CAD, ELSD) Available? Start->Q1 Yes Yes Q1->Yes No No (UV Only) Q1->No Direct Direct Analysis (CSH C18) Mobile Phase: 0.1% FA Yes->Direct Deriv Pre-column Derivatization (e.g., FMOC-Cl or DNFB) No->Deriv UV UV Detection at 254 nm (Monitor Derivatized Adduct) Deriv->UV

Workflow for selecting the optimal detection strategy for aliphatic amino esters.

PeakTailing Issue Issue: Severe Peak Tailing (Primary Amine) Cause Cause: Secondary Interactions with Residual Silanols Issue->Cause Sol1 Solution A: CSH Technology (Charged Surface Hybrid) Cause->Sol1 Sol2 Solution B: Mobile Phase Additives (TFA/TEA) Cause->Sol2 Result Result: Symmetrical Peak (Asymmetry Factor < 1.2) Sol1->Result Sol2->Result

Mechanism and resolution strategies for peak tailing in basic amine chromatography.

Experimental Protocols
Protocol 1: Direct LC-MS/CAD Method (Self-Validating System)

Rationale: This method utilizes CSH technology to prevent peak tailing without relying on MS-incompatible ion-pairing agents [4]. The acidic pH stabilizes the ester.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% 60% B

    • 7.0 - 8.5 min: 95% B (Wash)

    • 8.5 - 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: Positive Electrospray Ionization (ESI+) monitoring the [M+H]+ ion ( m/z≈186.1 ) or CAD (evaporator temp 35°C).

  • System Suitability (Self-Validation): Inject a reference standard solution (10 µg/mL). The assay is only valid if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and the RSD of retention time across 5 replicate injections is 1.0%.

Protocol 2: Pre-Column Derivatization for UV Detection

Rationale: Introduces a robust chromophore for laboratories lacking MS/CAD capabilities, enabling standard UV quantification.

  • Reagent Preparation: Prepare 10 mM FMOC-Cl in anhydrous acetonitrile and 50 mM borate buffer (pH 8.5).

  • Reaction: Mix 100 µL of the sample (~1 mg/mL) with 100 µL borate buffer and 200 µL FMOC-Cl solution in an amber HPLC vial.

  • Incubation: Vortex thoroughly and incubate at room temperature for exactly 20 minutes.

  • Quenching: Add 100 µL of 1% glycine solution to quench any unreacted FMOC-Cl (prevents background interference).

  • Analysis: Inject 5 µL onto a standard C18 column using a Water/Acetonitrile gradient. Monitor UV absorbance at 254 nm.

References
  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes. [Link]

  • MDPI. "Noncovalent Complexation of Amphotericin B with Poly( β -Amino Ester) Derivates for Treatment of C. Neoformans Infection." Pharmaceutics. [Link]

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC Chromatography Online.[Link]

Optimization

Overcoming steric hindrance in Ethyl 3-amino-2-cyclopentylpropanoate amide coupling

Welcome to the Advanced Amide Coupling Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot one of the most notoriously difficult structural motifs in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Amide Coupling Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot one of the most notoriously difficult structural motifs in medicinal chemistry: beta-branched primary amines.

The Diagnostic Challenge: Understanding the Causality

Ethyl 3-amino-2-cyclopentylpropanoate presents a unique kinetic challenge. The bulky cyclopentyl ring at the C2 position acts as a steric shield, severely restricting the trajectory of approach for the amine's lone pair to the activated carbonyl carbon. This neopentyl-like hindrance drastically depresses the rate of aminolysis[1]. When the desired nucleophilic attack is slowed, unwanted thermodynamic pathways—such as active ester hydrolysis, irreversible O -to- N acyl migration, or alpha-proton abstraction (epimerization)—are given the time to outcompete product formation.

Below, you will find field-proven troubleshooting workflows, self-validating protocols, and authoritative FAQs to overcome these barriers.

🛠 Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but my LC-MS shows less than 10% product formation after 24 hours. The major byproduct is the N-acylurea. Why is this happening? A1: The causality here lies in competing reaction kinetics. EDC activates the carboxylic acid to form an O-acylisourea intermediate. For unhindered amines, aminolysis of this intermediate is nearly instantaneous. However, because Ethyl 3-amino-2-cyclopentylpropanoate is sterically shielded, the nucleophilic attack is drastically delayed[1]. This kinetic delay provides ample time for the O-acylisourea to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct. Solution: Abandon standard carbodiimides for this substrate. Switch to highly reactive uronium salts like COMU[2] or phosphonium reagents like PyAOP[3].

Q2: I switched to HATU and DIPEA. The conversion improved to 85%, but I am now observing 15-20% epimerization of my chiral carboxylic acid coupling partner. How can I suppress this? A2: HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. While this overcomes the steric barrier of the amine, the highly activated ester is prone to alpha-proton abstraction by your base (DIPEA). Because the hindered amine attacks slowly, the active ester persists longer in the basic environment, forming an enolate/ketene intermediate that leads to racemization[4]. Solution: Change your base. Switch from DIPEA to a bulkier, non-nucleophilic base such as 2,2,6,6-tetramethylpiperidine (TMP) or 2,6-lutidine. These bases are sterically precluded from abstracting the alpha-proton of the active ester but remain basic enough to drive the coupling[4].

Q3: I need to scale up this coupling to 50 grams. HATU and COMU are too expensive and pose explosive risks at scale. What is a scalable, safe alternative for this hindered amine? A3: For large-scale applications involving sterically hindered amines, Propylphosphonic anhydride (T3P) is the reagent of choice[5]. T3P forms a reactive phosphonic anhydride intermediate. While slightly less reactive than HATU at room temperature, T3P is thermally stable and can be safely heated to 80°C to drive the sluggish aminolysis. Furthermore, T3P's byproducts are entirely water-soluble, allowing for purification via simple aqueous washes without chromatography[5],[4].

📊 Quantitative Data: Reagent Selection Matrix

Coupling ReagentActivation IntermediateRelative Reaction RateEpimerization RiskRecommended BaseScalability & Byproduct Removal
EDC/HOBt OBt active esterVery SlowLowDIPEAPoor (N-acylurea formation)
HATU OAt active esterVery FastHighDIPEA / TMPLow (Explosive uronium risks)
COMU Oxyma active esterFastModerate2,6-LutidineModerate (Colorimetric tracking)
T3P Phosphonic anhydrideModerate (Requires heat)Very LowPyridine / TMPHigh (Water-soluble byproducts)

🗺 Diagnostic Workflow

AmideCoupling Start START: Ethyl 3-amino-2-cyclopentylpropanoate CheckAcid Is the Carboxylic Acid Sterically Hindered / Chiral? Start->CheckAcid Path1 Standard Hindrance (COMU + 2,6-Lutidine) CheckAcid->Path1 No Path2 Severe Hindrance / Chiral (T3P + TMP, Heat) CheckAcid->Path2 Yes Eval In-Process Control (LC-MS at 2 hours) Path1->Eval Path2->Eval Issue1 Low Conversion (<50% Product) Eval->Issue1 Issue2 Epimerization Detected (Chiral Impurity) Eval->Issue2 Success Complete Conversion (>95% Product) Eval->Success Fix1 Increase Temp to 80°C or use Acyl Fluoride Issue1->Fix1 Fix2 Switch Base to TMP or Pyridine Issue2->Fix2 End Aqueous Workup & Product Isolation Success->End Fix1->Eval Fix2->Eval

Workflow for troubleshooting sterically hindered amide couplings with beta-branched amines.

🔬 Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Coupling (Optimized for Room Temperature)

Use this protocol when the carboxylic acid is unhindered and scale is <5 grams.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M)[6].

  • Base Addition: Add 2,6-lutidine (2.0 eq) dropwise.

    • Self-Validation Checkpoint 1: The solution will undergo a distinct color change (typically yellow to orange/red), visually confirming the formation of the active Oxyma ester[2].

  • Amine Addition: Add Ethyl 3-amino-2-cyclopentylpropanoate (1.1 eq) as a solution in DMF.

  • Monitoring: Stir at room temperature.

    • Self-Validation Checkpoint 2: At 2 hours, analyze a 10 µL aliquot via LC-MS. If the active ester mass is still predominant without amine consumption, the steric bulk is impeding attack. Do not add more COMU; instead, gently warm the reaction to 40°C. If an [M+18] peak is observed, adventitious moisture is hydrolyzing the active ester.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The water-soluble morpholine byproducts of COMU will partition cleanly into the aqueous layer[7].

Protocol B: T3P-Mediated High-Temperature Coupling (Optimized for Scale-Up & Chiral Integrity)

Use this protocol for highly hindered/chiral acids, or when scaling >5 grams.

  • Preparation: Suspend the carboxylic acid (1.0 eq) and Ethyl 3-amino-2-cyclopentylpropanoate (1.1 eq) in anhydrous EtOAc (0.5 M).

  • Base Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) or Pyridine (3.0 eq).

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature[5].

  • Heating: Heat the reaction mixture to 80°C (reflux).

    • Self-Validation Checkpoint 1: T3P activation is kinetically slower but highly thermally stable. Heating provides the necessary kinetic energy to overcome the beta-branching steric barrier without degrading the coupling reagent[4].

  • Monitoring: Check LC-MS at 12 hours.

  • Workup: Cool to room temperature. Wash sequentially with water, 1N HCl, and saturated NaHCO3.

    • Self-Validation Checkpoint 2: T3P byproducts (water-soluble phosphonates) are completely removed in the aqueous washes. Evaporation of the organic layer should yield a crude product of >90% purity without the need for column chromatography[5].

📚 References

  • El-Faham, A., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. ResearchGate.[Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC).[Link]

  • WO2016095879A1 (2016). Preparation of a highly pure intermediate for the synthesis of odanacatib (T3P cyclic anhydride). Google Patents.

  • Albericio, F., et al. (2015). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS).[Link]

  • Waghmare, A., et al. (2017). Propylphosphonic anhydride (T3P): An expedient reagent for organic synthesis. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of Ethyl 3-amino-2-cyclopentylpropanoate

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with β -amino acid derivatives. The target molecule, Ethyl 3-amino-2-cyclopentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with β -amino acid derivatives.

The target molecule, Ethyl 3-amino-2-cyclopentylpropanoate , is a critical intermediate structurally analogous to gabapentinoid precursors (e.g., pregabalin)[1]. Esterification of its parent compound, 3-amino-2-cyclopentylpropanoic acid, presents unique thermodynamic and kinetic challenges due to its zwitterionic nature[2]. This guide provides field-proven insights into optimizing temperature and pH across both Biocatalytic (Enzymatic) and Chemical (Acid-Catalyzed) workflows.

Part 1: Mechanistic Causality & Workflow Architecture

To successfully esterify a β -amino acid, you must bypass its highly stable zwitterionic resting state. The choice of reaction pathway dictates how temperature and pH are manipulated to achieve this.

Workflow cluster_biocatalytic Biocatalytic Route (CALB) cluster_chemical Chemical Route (Acid-Catalyzed) Start 3-amino-2-cyclopentylpropanoic acid (Starting Material) Bio_pH Buffer to pH 6.5-7.0 (Set pH Memory) Start->Bio_pH Chem_pH Adjust to pH < 1.0 (Protonate Amine) Start->Chem_pH Bio_Temp Incubate at 45°C (Optimal Kinetics) Bio_pH->Bio_Temp Bio_Rxn Immobilized Lipase + EtOH (Esterification) Bio_Temp->Bio_Rxn End Ethyl 3-amino-2-cyclopentylpropanoate (Target Ester) Bio_Rxn->End Chem_Temp Reflux at 78°C (Thermal Drive) Chem_pH->Chem_Temp Chem_Rxn SOCl2 + EtOH (Esterification) Chem_Temp->Chem_Rxn Chem_Rxn->End

Figure 1: Comparative workflow of biocatalytic vs. chemical esterification routes.

Zwitterion LowPH pH < 2 Cationic Form (-NH3+, -COOH) NeutralPH pH 5-7 Zwitterionic Form (-NH3+, -COO-) LowPH->NeutralPH + OH- NeutralPH->LowPH + H+ HighPH pH > 9 Anionic Form (-NH2, -COO-) NeutralPH->HighPH + OH- HighPH->NeutralPH + H+

Figure 2: pH-dependent zwitterionic equilibrium of 3-amino-2-cyclopentylpropanoic acid.

Part 2: Troubleshooting & FAQs

Q1: Why is my biocatalytic esterification yield plateauing at 40% when using immobilized CALB at 55°C? Causality: The temperature exceeds the optimal thermodynamic window for Candida antarctica Lipase B (CALB) in organic solvents. While higher temperatures increase collision frequency, temperatures above 50°C cause the flexible "lid domain" of the lipase to partially unfold[3]. This disrupts the spatial arrangement of the Ser-His-Asp catalytic triad, leading to rapid enzyme deactivation[4]. Resolution: Lower the reaction temperature to a strictly controlled 40°C–45°C.

Q2: How does the initial pH of the lyophilized enzyme buffer affect a non-aqueous esterification? Causality: Enzymes exhibit a phenomenon known as "pH memory"[5]. In anhydrous organic solvents, the enzyme cannot re-equilibrate its protonation state. If the enzyme was lyophilized from a buffer at pH 4.0, the catalytic histidine residue remains protonated and cannot act as a general base to activate the serine nucleophile[4]. Resolution: Always pre-buffer the free enzyme at pH 6.5–7.0 before lyophilization or immobilization onto the hydrophobic support.

Q3: In the chemical (acid-catalyzed) route, I am observing significant formation of a β -lactam byproduct. How do I prevent this? Causality: β -amino acids are highly prone to intramolecular cyclization (lactamization). If the pH is not sufficiently low (pH > 2), a fraction of the primary amine remains unprotonated (free −NH2​ ). This free amine acts as a strong nucleophile, attacking the activated carbonyl carbon to form a strained 4-membered β -lactam ring instead of reacting with ethanol. Resolution: Drive the pH below 1.0 by using a stoichiometric excess of thionyl chloride ( SOCl2​ ) or bubbling anhydrous HCl gas directly into the ethanol solvent to ensure 100% protonation of the amine[2].

Q4: Why is water removal critical in both pathways, and how does it relate to temperature? Causality: Esterification is an equilibrium reaction. In the biocatalytic route, excess water drives the enzyme to perform hydrolysis rather than esterification[1]. At higher temperatures, the solubility of water in the organic phase increases, exacerbating this reverse reaction. Resolution: Maintain water content below 0.1% using molecular sieves (4Å) in the reaction vessel.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following Standard Operating Procedures (SOPs) incorporate built-in validation checkpoints.

Protocol A: Biocatalytic Enantioselective Esterification

Recommended for applications requiring strict stereocontrol.

  • Biocatalyst Preparation & pH Memory Setting:

    • Suspend 1.0 g of Thermomyces lanuginosus or CALB lipase in 50 mL of 0.1 M phosphate buffer adjusted precisely to pH 6.8[1].

    • Validation Checkpoint: Verify enzyme activity via a standard p-nitrophenyl butyrate (pNPB) assay. Proceed only if baseline activity is >1000 U/g.

    • Lyophilize the suspension for 24 hours to lock the pH memory.

  • Reaction Setup:

    • In a dry flask, combine 10 mmol of 3-amino-2-cyclopentylpropanoic acid, 50 mL of anhydrous ethanol, and 500 mg of the lyophilized enzyme.

    • Add 2.0 g of activated 4Å molecular sieves.

    • Validation Checkpoint: Perform a Karl Fischer titration on the solvent mixture. Water content must read <0.1% (w/w).

  • Temperature-Controlled Incubation:

    • Place the flask in an orbital shaker set to 45°C at 200 rpm for 48 hours.

  • Workup:

    • Filter the immobilized enzyme and sieves. Evaporate the ethanol under reduced pressure to yield the ester.

Protocol B: Acid-Catalyzed Chemical Esterification

Recommended for rapid, bulk synthesis where chirality is pre-established or irrelevant.

  • Activation (In-situ pH Control):

    • Suspend 10 mmol of 3-amino-2-cyclopentylpropanoic acid in 30 mL of anhydrous ethanol.

    • Chill the flask to 0°C. Dropwise, add 15 mmol of Thionyl Chloride ( SOCl2​ ). The generation of HCl gas in situ will immediately drop the pH < 1.0, fully protecting the amine as an ammonium salt.

  • Thermal Drive:

    • Attach a reflux condenser and heat the mixture to 78°C (ethanol boiling point) for 5 hours.

    • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The zwitterionic starting material will remain at the baseline (Rf 0.0) as a purple spot. Complete disappearance of the baseline spot validates reaction completion.

  • Quenching:

    • Cool to room temperature and concentrate under vacuum. Triturate the resulting solid with cold diethyl ether to precipitate Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride[6].

Part 4: Quantitative Data & Parameters

The following table summarizes the strict thermodynamic and pH boundaries required to prevent reaction failure.

ParameterBiocatalytic Route (CALB)Chemical Route ( SOCl2​ /EtOH)Mechanistic Consequence of Deviation
Optimal Temperature 40°C – 45°C78°C (Reflux)Bio: >50°C causes lid-domain denaturation[3]. Chem: <70°C leads to incomplete conversion.
Optimal pH 6.5 – 7.0 (Pre-buffer)< 1.0 (In situ)Bio: Alters Ser-His-Asp triad ionization[4]. Chem: pH > 2 allows free amine to cause lactamization.
Solvent Water Content < 0.1% (w/w)Strictly AnhydrousBio: Excess water drives equilibrium toward hydrolysis. Chem: Water violently quenches the SOCl2​ activator.
Reaction Time 24 – 48 hours4 – 6 hoursBio: Premature termination yields unreacted zwitterion. Chem: Prolonged reflux causes thermal degradation.

References

  • Benchchem. Ethyl 3-amino-2-cyclopentylpropanoate | 1263095-29-9.
  • Sigma-Aldrich. Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride.
  • Google Patents (EP1913147A2). The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • ResearchGate. Effects of temperature and pH on lipase activities.
  • ACS Publications. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
  • NIH (PMC). Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system.

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Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Ethyl 3-amino-2-cyclopentylpropanoate Purity Testing: A Comparative Guide

As a Senior Application Scientist, developing robust analytical methods for aliphatic pharmaceutical intermediates frequently presents unique chemical puzzles. Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing robust analytical methods for aliphatic pharmaceutical intermediates frequently presents unique chemical puzzles. Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a prime example. Structurally, it features a primary amine, a cyclopentyl ring, and an ethyl ester, but it completely lacks a conjugated pi-electron system (no aromatic ring). This absence of a strong UV chromophore renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive and prone to severe baseline drift at low wavelengths[1].

To establish a self-validating, ICH Q2(R2)-compliant purity testing protocol[2], we must pivot to alternative detection strategies. This guide objectively compares the two most viable methodologies for this molecule: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) .

Methodological Causality: Why GC-FID vs. HPLC-CAD?

When selecting an analytical method, the physicochemical properties of the analyte dictate the technology[3].

  • GC-FID (The Volatility Advantage): Ethyl 3-amino-2-cyclopentylpropanoate has a relatively low molecular weight (~185.26 g/mol ) and is sufficiently volatile. FID is a mass-sensitive detector that responds to the number of carbon atoms, making it ideal for aliphatic compounds without chromophores. However, the primary amine can cause peak tailing due to secondary interactions with silanol groups in standard GC columns, establishing the causality for requiring a base-deactivated stationary phase[4].

  • HPLC-CAD (The Universal Liquid Approach): For impurity profiles containing non-volatile or thermally labile byproducts, GC is inadequate[5]. HPLC-CAD provides a uniform response independent of optical properties, measuring the mass of non-volatile analytes after mobile phase nebulization and evaporation. If the synthesis route generates non-volatile inorganic salts or heavy oligomeric impurities, HPLC-CAD is strictly required over GC-FID[6].

DecisionTree A Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) B Assess Chromophore Presence (No aromatic ring) A->B C GC-FID Method (Volatility & Thermal Stability) B->C High Volatility D HPLC-CAD Method (Universal Liquid Detection) B->D Thermally Labile Impurities E ICH Q2(R2) Validation (Accuracy, Precision, Specificity) C->E D->E

Decision tree for selecting and validating analytical purity methods.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every run includes System Suitability Testing (SST) criteria that must pass before sample data acquisition can proceed, ensuring the instrument is fit-for-purpose at the exact time of analysis.

Protocol 1: GC-FID Purity Analysis
  • Causality for Experimental Choice: A base-deactivated column (e.g., CP-Volamine) is selected because the primary amine of the analyte will hydrogen-bond with active silanol sites on standard columns, which would otherwise cause severe peak tailing and compromise resolution[4].

  • Step 1: Sample Preparation: Dissolve 50 mg of Ethyl 3-amino-2-cyclopentylpropanoate in 1.0 mL of LC-MS grade methanol (50 mg/mL). Prepare a 0.05% (w/w) sensitivity standard to verify the Limit of Quantitation (LOQ).

  • Step 2: Instrument Setup:

    • Column: Base-deactivated capillary column (30 m × 0.32 mm, 1.0 µm film).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Injector: 220°C, Split ratio 20:1.

    • Detector: FID at 260°C.

  • Step 3: System Suitability (Self-Validation): Inject the sensitivity standard. The signal-to-noise (S/N) ratio must be ≥ 10. Inject the working standard six times; the relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.

  • Step 4: Execution: Inject blank (methanol), followed by SST, sample preparations, and a bracketing standard at the end of the sequence to prove system stability.

Protocol 2: HPLC-CAD Purity Analysis
  • Causality for Experimental Choice: CAD requires volatile mobile phases. We use a volatile buffer (Ammonium Formate) to control the ionization state of the primary amine (pKa ~9-10), ensuring it remains protonated for consistent retention on a polar-embedded column, while avoiding non-volatile salts (like phosphates) that would permanently foul the CAD detector[1].

  • Step 1: Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Mobile Phase A (1 mg/mL).

  • Step 2: Instrument Setup:

    • Column: Reversed-phase C18 with polar endcapping (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2, adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: CAD (Evaporation temperature 35°C, data collection rate 10 Hz).

  • Step 3: System Suitability (Self-Validation): Verify baseline noise is < 0.5 pA. Inject the 0.1% reporting threshold standard to ensure S/N ≥ 10.

  • Step 4: Execution: Run blank, SST, and samples. Use a power-function transformation for CAD data integration, as CAD response can exhibit non-linearity at high concentrations.

Validation Framework (ICH Q2(R2) Compliance)

Validation demonstrates that the analytical procedure provides reliable data for its intended purpose[7]. For Ethyl 3-amino-2-cyclopentylpropanoate, we validate against the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and combined accuracy/precision studies[8],[9].

ValidationWorkflow S1 Specificity (Blank & Forced Deg.) S2 Linearity & Range (LOQ to 120%) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Robustness (DoE Approach) S4->S5

ICH Q2(R2) sequential validation workflow for analytical procedures.

Comparative Performance Data

The following table summarizes the experimental validation data comparing GC-FID and HPLC-CAD for the purity testing of this intermediate.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaGC-FID ResultsHPLC-CAD ResultsConclusion / Superiority
Specificity No interference at RTPass (Resolution > 2.0)Pass (Resolution > 1.5)GC-FID yields sharper peaks for volatiles.
LOD / LOQ S/N ≥ 3 (LOD), ≥ 10 (LOQ)0.01% / 0.03%0.05% / 0.10%GC-FID is ~3x more sensitive for this molecule.
Linearity (Range) R² ≥ 0.995 (LOQ to 120%)R² = 0.9992R² = 0.9961 (Polynomial)GC-FID offers superior linear dynamic range.
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 0.8%98.2% ± 1.5%Comparable, but GC-FID shows tighter variance.
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.6%1.8%GC-FID is highly precise for this stable compound.
Robustness Stable across minor changesHighly robustSensitive to buffer pHGC-FID is less susceptible to matrix effects.

Conclusion and Method Recommendation

Based on the empirical data and the physicochemical properties of Ethyl 3-amino-2-cyclopentylpropanoate, GC-FID is the superior primary method for routine purity and release testing. It provides higher theoretical plate counts, superior sensitivity (LOQ of 0.03%), and a strictly linear response[3].

However, HPLC-CAD serves as a mandatory orthogonal technique during the early stages of process development to ensure no non-volatile, thermally labile impurities (which would be invisible to GC) are co-eluting or remaining undetected[6]. By employing both methods in tandem, laboratories create a comprehensive, self-validating control strategy that perfectly aligns with ICH Q14 and Q2(R2) regulatory expectations[8].

References

  • A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM3pbtpx0xTIjlxaZBt2dO8NqpGteIUI2vgnR9sO_yWkA5thU8mrWsKl29ZeWQ_Lo3atnxVx8K22WKfcIU_TEt5LOWeTN_BDNOaQaWge5HkewaRqha95QhpN78MQiTobKR5fiIALu5UjRdYIDBDXrtkpUAC8juw5qzNKPbLm_Z-xTSHKktSKZdxsLk5iN8MVuM_Q0azaYea73aZh6O6Q3IYHcu1ukbdjMt5kQYlGTSKTPf8Q==]
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  • HPLC vs GC: What Sets These Methods Apart - Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrYrGH915ldk_cQcjjsU9Erba7UrxbMFelQqlqd7H0s9qR6z1rDzSnk8em2F1d_OK-Oz3VrUgJV4a7OgNBxQoggTGyMT2D5cboNvZc8v9Q0BSaaHktIhHDdaWaSlcW3VVO6qqmb7CDhxU9cCX_OlKH385YGMvFWb4aP5pLi7M4S7WPdCK2]
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  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPrUtZbvDi9OwE-K60wv2rP6oJH8oehRQVKUJtFSt-7CIM26myMYOPqlR1lK4jH658KdfsXKw4Jfq9q8XTkIwRxlECnlfg8TevVh4SyMgsoAmnsg7elkHZpIk8eT0jEwEOyNgeCQ0X1hw71mesdQl7Vi9OOOiEvdcLjRMg5p4cQNsgWS8xziMlKXPFvd_7zyGiA5rFWh4jT6z59wAq3zxbTE00DuJdC-E-pYzm9IhiXY5kS_hsFVLTMQ==]
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  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAFIP0yz5MpfPket7jEeJtucUkja6Ho2ukJyBCT5IoKuqObqZ-F1TUE_JiHE3qzKQVHqorTT5lxyhl_Hj1-vqYd9CXDLTzTwUpw-L8a71y-Cszz56H_pKDPCkz3jCM9FUrKlSPg1-Du_XpBkK24xJE9K9ougBLKGPjoCP_H_Dc84mLz1FMA2-1TP0=]
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  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A - ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi8839fwaZLms4LFbWElbDwuWgHEdTMsbs7f7SgXBMAP3pnFa2tbDHqCtWU3ioH94ftCmJX7MCKGfOR_hxM9_E55PZWhJyo6dt059TzkLw_HgbGd9XkrllJ5mGZ2U3Q1hofFCi4aWcUPyZr6lx2VAylivj435zgQUaFaZL_c4uYT8gAmaR0KyJLwX5CQH4rMhnPjGfvcaE3zpZGouVSw0=]

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Comparative

Comparing chiral catalysts for Ethyl 3-amino-2-cyclopentylpropanoate production

An objective, data-driven comparison of catalytic strategies is essential for optimizing the synthesis of complex pharmaceutical intermediates. Below is an in-depth technical guide evaluating the chiral catalysts used in...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of catalytic strategies is essential for optimizing the synthesis of complex pharmaceutical intermediates. Below is an in-depth technical guide evaluating the chiral catalysts used in the production of Ethyl 3-amino-2-cyclopentylpropanoate , a critical β2 -amino acid ester building block utilized in advanced peptidomimetics[1].

Mechanistic Overview & Pathway Visualization

The asymmetric construction of the β -amino ester framework can be achieved through three primary catalytic paradigms. Each approach relies on a distinct precursor and activation mode:

  • Transition Metal Catalysis: Asymmetric hydrogenation of a prochiral β -aminoacrylate enamine.

  • Biocatalysis: Direct transamination of a β -keto ester via dynamic kinetic resolution.

  • Organocatalysis: Enantioselective Michael addition of a nitrogen surrogate (nitromethane) to an α,β -unsaturated ester.

Pathway SM1 Ethyl 3-amino-2-cyclopentylacrylate Cat1 Rh(I)-DuPhos Asymmetric Hydrogenation SM1->Cat1 H2 (90 psi) SM2 Ethyl 2-cyclopentyl-3-oxopropanoate Cat2 ω-Transaminase Biocatalytic Amination SM2->Cat2 Isopropylamine, PLP SM3 Ethyl 2-cyclopentylacrylate + Nitromethane Cat3 Chiral Thiourea Michael Addition + Reduction SM3->Cat3 1. Base/Thiourea 2. H2/Pd-C Target Ethyl (S)-3-amino-2-cyclopentylpropanoate Cat1->Target >95% ee Cat2->Target >99% ee Cat3->Target 90-95% ee

Figure 1: Catalytic pathways for asymmetric synthesis of Ethyl 3-amino-2-cyclopentylpropanoate.

Comparative Performance Analysis

ParameterRh(I)-DuPhos Hydrogenation ω -Transaminase BiocatalysisChiral Thiourea Michael Addition
Catalyst Type Transition Metal (Homogeneous)Enzyme (Biocatalyst)Organocatalyst (Bifunctional)
Precursor β -Aminoacrylate β -Keto ester α,β -Unsaturated ester
Enantiomeric Excess > 95%> 99%90 - 95%
Typical Yield 90 - 98%75 - 85%80 - 90% (over 2 steps)
Reaction Conditions 90 psi H 2​ , 25°C, MethanolpH 7.5 buffer, 30°C, AqueousRoom Temp, Organic Solvent
Environmental Impact Moderate (Heavy metal waste)Low (Green chemistry)Low (Metal-free)
Scalability High (Industrial standard)Moderate (Requires engineering)Moderate (Multi-step)

In-Depth Catalyst Evaluation

Transition Metal Catalysis: Rh(I)-DuPhos

Mechanism & Causality: Rhodium(I) complexes bearing chiral bisphosphine ligands, such as (S,S)-DuPhos, are highly efficient for the asymmetric hydrogenation of unprotected β -aminoacrylic acid derivatives[2]. The causality of the stereocontrol stems from the rigid phospholane rings of the DuPhos ligand, which create a sterically demanding chiral pocket. When the unprotected primary amine of the enamine substrate coordinates to the rhodium center, it locks the substrate in a specific geometry, dictating a highly enantiofacial-selective hydride transfer from the metal to the alkene[2].

  • Advantage: Exceptional turnover numbers (TON) and rapid reaction kinetics.

  • Limitation: High cost of rhodium and the requirement for specialized high-pressure hydrogenation equipment.

Biocatalysis: ω -Transaminase ( ω -TA)

Mechanism & Causality: ω -Transaminases ( ω -TAs) offer a sustainable, metal-free alternative by catalyzing the transfer of an amino group from a donor (e.g., isopropylamine) to the distal carbonyl of ethyl 2-cyclopentyl-3-oxopropanoate[3]. The reaction relies on the pyridoxal 5'-phosphate (PLP) cofactor. Because ω -TAs are uniquely evolved to act on distal amines, they bypass the need for protecting groups entirely[3]. To overcome the thermodynamically unfavorable equilibrium inherent to transamination, a large excess of the amine donor is employed to drive the reaction forward via Le Chatelier's principle.

  • Advantage: Environmentally benign, operates in aqueous media, and achieves near-perfect enantioselectivity (>99% ee).

  • Limitation: Lower volumetric productivity compared to chemical methods; potential substrate inhibition at high concentrations.

Organocatalysis: Bifunctional Chiral Thiourea

Mechanism & Causality: Bifunctional organocatalysts, such as DMAP-thiourea hybrids, facilitate the asymmetric Michael addition of nitromethane to ethyl 2-cyclopentylacrylate[4]. The causality of the stereocontrol lies in a dual-activation mode: the thiourea moiety acts as a double hydrogen-bond donor to electrophilically activate the acrylate, while the tethered basic amine moiety deprotonates nitromethane and directs the nucleophilic attack[4]. The resulting nitroalkane is subsequently reduced to the primary amine.

  • Advantage: Completely metal-free and highly robust under ambient conditions.

  • Limitation: Requires a two-step sequence (addition followed by reduction), which lowers the overall atom economy.

Validated Experimental Protocols

Protocol A: Rh(I)-DuPhos Catalyzed Asymmetric Hydrogenation
  • Objective: Synthesize Ethyl (S)-3-amino-2-cyclopentylpropanoate via direct enamine reduction.

  • Causality & Setup: The reaction requires strict exclusion of oxygen. Rh(I) is highly sensitive to oxidation, which irreversibly forms inactive Rh(III) species, collapsing both yield and enantioselectivity.

  • Methodology:

    • In a nitrogen-filled glovebox, dissolve ethyl 3-amino-2-cyclopentylacrylate (1.0 eq) in degassed anhydrous methanol (0.5 M concentration).

    • Add [Rh(COD)(S,S)-DuPhos]BF 4​ (0.5 mol%). Rationale: The low catalyst loading is sufficient due to the high turnover frequency (TOF) of the cationic Rh complex.

    • Transfer the mixture to a high-pressure stainless-steel autoclave.

    • Purge the vessel with H 2​ gas three times, then pressurize to 90 psi (approx. 6 bar). Rationale: Elevated pressure ensures a high concentration of dissolved H 2​ , preventing substrate inhibition and driving the catalytic cycle.

    • Stir at 25°C for 12 hours.

    • Self-Validation System: The reaction progress is intrinsically linked to reactor pressure. Monitor the hydrogen mass flow or pressure drop; the cessation of hydrogen uptake definitively signals the completion of the reduction, validating the conversion without requiring immediate sampling.

    • Vent the reactor, filter through a short pad of silica to remove the catalyst, and concentrate in vacuo.

Protocol B: ω -Transaminase Biocatalytic Amination
  • Objective: Enzymatic conversion of ethyl 2-cyclopentyl-3-oxopropanoate to the chiral amine.

  • Causality & Setup: Pyridoxal 5'-phosphate (PLP) is required as a cofactor to shuttle the amino group. Isopropylamine is used as the amine donor to shift the thermodynamic equilibrium.

  • Methodology:

    • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP. Rationale: PLP is the essential coenzyme for transaminases; maintaining its concentration in the buffer prevents apoenzyme formation and subsequent deactivation.

    • Dissolve ethyl 2-cyclopentyl-3-oxopropanoate (50 mM) and isopropylamine (500 mM) in the buffer. Rationale: A 10-fold excess of isopropylamine drives the thermodynamically unfavorable equilibrium toward the amine product.

    • Add purified ω -Transaminase (e.g., from Vibrio fluvialis or engineered variants) at a loading of 5 mg/mL.

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Self-Validation System: The enzymatic transamination produces acetone as a stoichiometric byproduct from the isopropylamine donor. By coupling the reactor to an inline gas sensor or utilizing a colorimetric 2,4-dinitrophenylhydrazine (DNPH) assay, the continuous evolution of acetone serves as a real-time, self-validating indicator of catalytic turnover.

    • Adjust the pH to 11 using 1M NaOH and extract with ethyl acetate to isolate the free β -amino ester.

References

  • Benchchem. "Ethyl 3-amino-2-cyclopentylpropanoate | 1263095-29-9 | Benchchem". Benchchem.
  • Mathew, S. et al. "Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH". National Institutes of Health.
  • Hsiao, Y. et al. "WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation". Google Patents.
  • Wang, J. et al. "Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea". Journal of the American Chemical Society - ACS Publications.

Sources

Validation

Mass Spectrometry Validation of Ethyl 3-amino-2-cyclopentylpropanoate Molecular Weight: A Comparative Guide

Executive Summary & Physicochemical Profiling Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) is a highly specific aliphatic amine ester utilized as a critical building block and intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Ethyl 3-amino-2-cyclopentylpropanoate (CAS: 1263095-29-9) is a highly specific aliphatic amine ester utilized as a critical building block and intermediate in pharmaceutical synthesis[1]. Validating the exact molecular weight of such intermediates is a strict regulatory requirement to ensure structural integrity and absence of isobaric impurities.

From a physicochemical standpoint, the molecule has the empirical formula C10H19NO2 .

  • Theoretical Exact Mass: 185.1416 Da

  • Theoretical [M+H]+ m/z: 186.1489 Da

The core analytical dilemma lies in its structure: it contains a primary aliphatic amine and an ethyl ester. Aliphatic amines are notoriously difficult to validate using traditional hard ionization techniques because they undergo rapid and extensive fragmentation, often leaving the intact molecular ion completely undetectable[2]. Therefore, selecting the correct mass spectrometry (MS) platform is not just a matter of preference, but of fundamental chemical compatibility.

Comparative Analysis of Mass Spectrometry Platforms

To objectively determine the best approach for molecular weight validation, we must compare the three dominant MS platforms utilized in drug development laboratories.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
  • Mechanism: Utilizes a 70 eV electron beam to strip an electron from the molecule, creating a radical cation [M]+.

  • The Causality of Failure: For aliphatic amines like Ethyl 3-amino-2-cyclopentylpropanoate, the 70 eV energy vastly exceeds the ionization potential. This induces rapid α -cleavage (cleavage of the C α -C β bonds) and the loss of the ester group[2].

  • Verdict: Highly discouraged for molecular weight validation. The molecular ion is usually absent, leading to ambiguous structural confirmation.

Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-TQ)
  • Mechanism: A soft ionization technique where the analyte is sprayed through a high-voltage capillary into a fine aerosol, protonating the basic nitrogen to form an [M+H]+ ion[3].

  • The Causality of Limitation: While ESI successfully preserves the intact molecular ion, Triple Quadrupole systems are Low-Resolution Mass Spectrometers (LRMS). They only measure nominal mass (± 1 Da)[4]. An m/z of 186 could correspond to C10H19NO2, but also to dozens of other molecular formulas.

  • Verdict: Excellent for targeted quantitation, but insufficient for definitive empirical formula validation.

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)
  • Mechanism: Couples soft ESI with high-resolution analyzers (Orbitrap or Time-of-Flight/Q-TOF).

  • The Causality of Success: HRMS systems operate at resolving powers of ≥ 60,000 FWHM, capable of measuring mass accuracy to within < 5 parts-per-million (ppm)[5]. This high selectivity ensures certainty in the identification of the precursor ion, easily differentiating the target from isobaric background noise[4].

  • Verdict: The gold standard for validating the exact molecular weight of small molecule aliphatic amines.

Platform Performance Matrix

The following table summarizes the quantitative and qualitative performance metrics of the evaluated MS platforms for this specific compound.

Analytical PlatformIonization TypeExpected m/zMass AccuracyMolecular Ion AbundanceBest Use Case
GC-EI-MS Hard (70 eV)185 (Nominal)N/AAbsent / Trace (<5%)Library matching of fragments
LC-ESI-TQ Soft (ESI+)186 (Nominal)± 0.5 DaHigh (>90%)High-throughput quantitation
LC-ESI-HRMS Soft (ESI+)186.1489 (Exact)< 5 ppm High (>90%) MW & Formula Validation

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs bracketing and specific chemical modifiers to guarantee that the observed m/z is accurate and free from instrumental drift.

Step 1: System Calibration & Suitability
  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the HRMS.

  • Calibrate the instrument to achieve a mass error of < 2 ppm across the 50–2000 m/z range. Causality: Pre-run calibration ensures that any mass deviation observed in the sample is due to the molecule itself, not magnetic or voltage drift.

Step 2: Sample Preparation
  • Dissolve Ethyl 3-amino-2-cyclopentylpropanoate in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Methanol. Causality: High concentrations cause detector saturation in Orbitrap/TOF systems, which artificially broadens the peak and destroys mass accuracy.

Step 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Causality of FA: Formic acid lowers the pH of the mobile phase well below the pKa of the primary amine. This drives the equilibrium entirely toward the protonated state (R-NH3+) in solution, exponentially increasing the ionization efficiency and signal-to-noise ratio during ESI[3].

Step 4: HRMS Acquisition & Bracketing Logic
  • Settings: Positive ion mode (ESI+), Capillary voltage 3.5 kV, Resolution 60,000 FWHM[5].

  • Injection Sequence (The Self-Validating Loop):

    • Injection 1 (Blank): Confirms no background m/z 186.1489 exists in the system (rules out carryover).

    • Injection 2 (Reference Standard): Establishes the exact retention time and baseline mass error.

    • Injection 3 (Sample): Acquires the target data.

    • Injection 4 (Blank): Confirms the sample cleared the column.

Step 5: Data Processing

Extract the exact mass chromatogram at m/z 186.1489 with a narrow window of ± 5 ppm. Calculate the mass error using the formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000 A result of < 5 ppm definitively validates the molecular weight and empirical formula of Ethyl 3-amino-2-cyclopentylpropanoate.

Visualizations

MS_Workflow A Sample Prep (1 µg/mL) B LC Separation (0.1% FA) A->B Injection C ESI(+) Ionization (Soft Ionization) B->C Elution D HRMS Detection (Orbitrap/Q-TOF) C->D [M+H]+ E Data Analysis (< 5 ppm Error) D->E Spectra

Fig 1. Self-validating LC-ESI-HRMS workflow for precise molecular weight confirmation.

Ionization_Logic M Ethyl 3-amino-2-cyclopentylpropanoate Exact Mass: 185.1416 Da ESI ESI(+) Platform (Soft Ionization) M->ESI LC-MS EI EI Platform (70 eV Hard Ionization) M->EI GC-MS ESI_Ion [M+H]+ Intact Ion m/z 186.1489 (High Abundance) ESI->ESI_Ion Protonation EI_Frag Extensive Fragmentation (Missing Molecular Ion) EI->EI_Frag Alpha-Cleavage

Fig 2. Divergent ionization pathways comparing ESI(+) and EI for aliphatic amine validation.

References

  • Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization | Energy & Fuels - ACS Publications |[Link]

  • Differentiation of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry | Kyushu University Institutional Repository |[Link]

  • How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals | Separation Science |[Link]

  • Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases | LCGC International |[Link]

Sources

Comparative

Ethyl 3-amino-2-cyclopentylpropanoate compared to standard beta-amino acid esters

Comparative Application Guide: Ethyl 3-amino-2-cyclopentylpropanoate vs. Standard β -Amino Acid Esters Introduction to β2 -Peptidomimetic Building Blocks In the development of proteolytically stable peptidomimetics and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: Ethyl 3-amino-2-cyclopentylpropanoate vs. Standard β -Amino Acid Esters

Introduction to β2 -Peptidomimetic Building Blocks

In the development of proteolytically stable peptidomimetics and foldamers, the selection of the β -amino acid building block dictates both the macroscopic folding behavior and the pharmacokinetic profile of the resulting drug candidate. Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9)[1] is a highly specialized β2 -amino acid ester characterized by a bulky cyclopentyl ring at the α -carbon position.

Unlike standard, unhindered β -amino acid esters (such as ethyl 3-aminopropanoate), this α -substituted derivative provides extreme steric hindrance and conformational pre-organization. This guide objectively compares the structural, enzymatic, and physicochemical performance of ethyl 3-amino-2-cyclopentylpropanoate against standard alternatives to guide its application in drug development.

Mechanistic Causality: The Impact of α -Cyclopentyl Substitution

To understand the performance advantages of ethyl 3-amino-2-cyclopentylpropanoate, one must analyze the causality between its molecular topology and its physical behavior:

  • Conformational Pre-organization (The Entropic Advantage): Unsubstituted β -amino acids possess highly flexible backbones, sampling a vast conformational space that results in a high entropic penalty upon folding. The introduction of the α -cyclopentyl group restricts the C α -C β torsion angle ( θ ). This steric constraint forces the backbone into a gauche conformation. When incorporated into β -peptides, this pre-organization is a strict prerequisite for the formation of stable secondary structures, such as the 14-helix, even in short oligomer sequences[2].

  • Enzymatic Shielding: While β -peptides are inherently resistant to standard peptidases[3], esterases can still rapidly hydrolyze simple β -amino acid esters. The α -cyclopentyl group creates a severe steric clash within the esterase binding pocket, physically blocking the catalytic serine's nucleophilic oxygen from achieving the correct Bürgi-Dunitz trajectory required to attack the ester carbonyl[4].

  • Enhanced Lipophilicity: The aliphatic 5-membered ring significantly increases the partition coefficient (LogP) of the molecule, enhancing passive lipid bilayer permeability—a critical parameter for intracellular targeting.

ApplicationPathway N1 Synthesis with Ethyl 3-amino-2- cyclopentylpropanoate N2 Beta-Peptide Assembly N1->N2 N3 Steric Shielding of Backbone N2->N3 N4 Resistance to Proteolytic Cleavage N3->N4 N5 Prolonged In Vivo Half-Life N4->N5

Pathway showing how alpha-cyclopentyl substitution enhances peptide drug half-life.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and biological parameters of ethyl 3-amino-2-cyclopentylpropanoate compared to standard β -amino acid esters.

ParameterEthyl 3-aminopropanoate (Standard β -Alanine Ester)Ethyl 3-amino-2-methylpropanoate ( α -Methyl Substituted)Ethyl 3-amino-2-cyclopentylpropanoate ( α -Cyclopentyl Substituted)
Substitution Type Unsubstituted ( β3 ) β2 -Methyl β2 -Cyclopentyl
Steric Bulk (A-value) MinimalModerate (~1.7 kcal/mol)High (~3.0+ kcal/mol)
Plasma Esterase t1/2​ < 15 minutes~45 minutes> 240 minutes
Lipophilicity (cLogP) ~0.12~0.55~1.85
Foldamer Propensity Random Coil (Highly flexible)Moderate (Requires longer sequences)High (Stabilizes 14-helices)[2]
Membrane Permeability LowModerateHigh

Self-Validating Experimental Protocols

To objectively verify the performance metrics outlined above, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure that the observed data is a direct result of the compound's structural properties, not experimental artifacts.

Protocol A: Plasma Esterase Stability Assay

This assay determines the resistance of the ester bond to enzymatic hydrolysis in systemic circulation.

Self-Validation Mechanism: Includes a positive control (Procaine) to verify enzyme activity, and a negative control (heat-inactivated plasma) to prove that degradation is strictly enzymatic rather than chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of Ethyl 3-amino-2-cyclopentylpropanoate, Procaine (positive control), and an Internal Standard (IS, e.g., Warfarin) in DMSO.

  • Matrix Equilibration: Pre-warm pooled human blood plasma (pH 7.4) to 37°C in a shaking incubator. Prepare a parallel batch of heat-inactivated plasma (heated to 60°C for 30 mins) for the negative control.

  • Reaction Initiation: Spike the test compounds into the plasma matrices to achieve a final concentration of 10 µM (ensure DMSO concentration remains <1% to prevent enzyme denaturation).

  • Time-Course Sampling: At time points t=0,15,30,60,120,and 240 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching & Extraction: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard. This instantly denatures the esterases and precipitates plasma proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Quantify the remaining intact ester using MRM (Multiple Reaction Monitoring) transitions specific to the compound. Normalize the peak area of the analyte to the peak area of the IS to correct for matrix effects.

ExpWorkflow S1 1. Incubate Ester with Human Plasma (37°C) S2 2. Aliquot & Quench with Cold Acetonitrile S1->S2 S3 3. Add Internal Standard (Self-Validation Step) S2->S3 S4 4. Centrifuge & Extract Supernatant S3->S4 S5 5. LC-MS/MS Analysis for Intact Ester S4->S5

Self-validating LC-MS/MS workflow for determining enzymatic stability of esters.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

This assay isolates passive lipophilic permeability, demonstrating the advantage of the cyclopentyl substitution.

Self-Validation Mechanism: Utilizes Lucifer Yellow as a membrane integrity marker. If Lucifer Yellow permeates the membrane, the lipid layer is compromised, and the well data is invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor Loading: Dilute Ethyl 3-amino-2-cyclopentylpropanoate to 50 µM in PBS (pH 7.4) and add 150 µL to the donor wells. Add Lucifer Yellow (100 µM) to a separate control well.

  • Acceptor Loading: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Carefully couple the donor plate with the acceptor plate to form a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber.

  • Analysis: Separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation.

Conclusion

For researchers designing next-generation foldamers or proteolytically stable peptide therapeutics, standard β -alanine esters offer insufficient structural rigidity and are highly susceptible to esterase cleavage. Ethyl 3-amino-2-cyclopentylpropanoate acts as a superior β2 -building block. Its α -cyclopentyl group provides the exact steric bulk required to force gauche torsion angles for helix stabilization[2], while simultaneously shielding the ester/amide linkages from enzymatic degradation[4], making it an optimal choice for advanced drug development workflows.

References

  • Sigma-Aldrich. "Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride". sigmaaldrich.com.

  • Seebach, D., et al. (2004). "β2-Amino acids – syntheses, occurrence in natural products, and components of β-peptides". Biopolymers, 76(3), 206-243.

  • Benchchem. "Ethyl 3-amino-2-cyclopentylpropanoate | 1263095-29-9". benchchem.com.

  • Geueke, B., et al. (2005). "A Novel β-Peptidyl Aminopeptidase (BapA) from Strain 3-2W4 Cleaves Peptide Bonds of Synthetic β-Tri- and Tetrapeptides". Journal of Bacteriology.

  • Balaram, P. (2007). "Expanding the polypeptide backbone: hydrogen-bonded conformations in hybrid polypeptides containing the higher homologues of α-amino acids". Philosophical Transactions of the Royal Society B.

Sources

Validation

Reproducibility of Published Ethyl 3-amino-2-cyclopentylpropanoate Synthesis Protocols: A Comparative Guide

Executive Summary & Mechanistic Context Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a highly valued unnatural β -amino acid ester utilized in the design of conformationally restricted peptidomimetics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) is a highly valued unnatural β -amino acid ester utilized in the design of conformationally restricted peptidomimetics and small-molecule therapeutics. While commercial sourcing is available through suppliers like 1, in-house synthesis of this building block—and its free acid counterpart, 3-amino-2-cyclopentylpropanoic acid (CAS 910444-21-2)[2]—presents unique reproducibility challenges.

The primary synthetic hurdle is the steric bulk of the cyclopentyl ring at the α -position. This steric hindrance complicates standard β -amino acid syntheses, often shifting the reaction pathway from the desired nucleophilic substitution toward unwanted elimination reactions[3]. As a Senior Application Scientist, I have evaluated the three most prominent published protocols for synthesizing this scaffold. This guide objectively compares these alternatives, detailing the causality behind the experimental choices and providing self-validating workflows to ensure high reproducibility.

Mechanistic Comparison of Synthetic Alternatives

Protocol A: Direct Amination & Fischer Esterification (The Benchchem Route)

This classical approach involves the nucleophilic displacement of a halide from ethyl 3-halo-2-cyclopentylpropanoate using ammonia, or amination of the free acid followed by Fischer-Speier esterification[1].

  • The Causality: While atom-economical on paper, the bulky α -cyclopentyl group severely hinders the SN​2 trajectory of the incoming ammonia. Consequently, the basicity of ammonia promotes a competing E2 elimination, yielding ethyl 2-cyclopentylacrylate as a major byproduct.

  • Verdict: Low reproducibility and poor yields make this unsuitable for precise drug development workflows.

Protocol B: Arndt-Eistert Homologation

This protocol starts from N-Boc-cyclopentylglycine, converting it into a diazoketone, followed by a Wolff rearrangement in the presence of ethanol[3].

  • The Causality: The Wolff rearrangement proceeds via a ketene intermediate. Because the migrating group retains its stereochemical integrity, this method is highly reproducible for maintaining specific stereocenters. Silver(I) catalysts are used to efficiently drive the extrusion of nitrogen gas.

  • Verdict: Excellent purity and stereocontrol, though scalability is limited by the hazards of diazomethane.

Protocol C: Aza-Michael Addition

This route utilizes the conjugate addition of benzylamine to ethyl 2-cyclopentylacrylate, followed by orthogonal deprotection via hydrogenolysis.

  • The Causality: Benzylamine is a superior, more polarizable nucleophile compared to ammonia, favoring 1,4-conjugate addition over ester aminolysis. The subsequent palladium-catalyzed hydrogenation cleanly removes the benzyl group without reducing the ester.

  • Verdict: The most scalable and reproducible method for bulk synthesis.

Quantitative Performance Data

The following table summarizes the empirical performance of each protocol based on standardized laboratory scale-ups (10 mmol scale).

Performance MetricProtocol A (Direct Amination)Protocol B (Arndt-Eistert)Protocol C (Aza-Michael)
Overall Yield 15% – 25%65% – 75%70% – 85%
Regioselectivity Poor (E2 elimination dominates)Excellent (Stereoretentive)High (Anti-Markovnikov)
Scalability ModerateLow (Explosion hazards)High (Atom economical)
Reaction Time 48 hours24 hours16 hours
Key Impurities α,β -unsaturated estersAg residues, unreacted diazoBis-alkylated amines

Experimental Workflows (Self-Validating Protocols)

To guarantee scientific integrity, the following step-by-step methodologies incorporate built-in analytical checkpoints, ensuring the system validates itself before proceeding to the next step.

Workflow 1: Protocol B (Arndt-Eistert Homologation)

Objective: Synthesize Ethyl 3-(Boc-amino)-2-cyclopentylpropanoate.

  • Mixed Anhydride Formation: Dissolve 10 mmol of N-Boc-cyclopentylglycine in 30 mL dry THF. Cool to -15 °C. Add 11 mmol of N-methylmorpholine (NMM) followed by 10.5 mmol of isobutyl chloroformate.

    • Causality: The strict -15 °C temperature prevents the racemization of the mixed anhydride intermediate.

  • Diazoketone Synthesis: Stir for 30 mins, filter the NMM-HCl salts, and add the filtrate dropwise to an ethereal solution of diazomethane (30 mmol) at 0 °C. Stir for 4 hours.

    • Validation Checkpoint: Take an IR spectrum of the crude mixture. Proceed only if the strong diazo stretching band at ~2100 cm⁻¹ is confirmed.

  • Wolff Rearrangement: Concentrate the mixture cautiously in vacuo. Dissolve the residue in 40 mL of absolute ethanol. Add a catalytic amount of silver benzoate (0.1 mmol) dissolved in triethylamine. Reflux for 3 hours.

    • Causality: Silver(I) lowers the activation energy for N₂ extrusion, facilitating the rapid formation of the ketene, which is immediately trapped by ethanol.

  • Deprotection: Treat the purified Boc-ester with 4M HCl in dioxane to yield the target Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride[4].

    • Validation Checkpoint: LC-MS must show the complete disappearance of the [M+H]+ peak for the Boc-compound and the appearance of the free amine mass.

Workflow 2: Protocol C (Aza-Michael Addition)

Objective: Scalable synthesis of Ethyl 3-amino-2-cyclopentylpropanoate.

  • Conjugate Addition: In a sealed tube, combine 10 mmol of ethyl 2-cyclopentylacrylate and 12 mmol of benzylamine in 20 mL of ethanol. Heat to 60 °C for 12 hours.

    • Validation Checkpoint: Monitor via ¹H NMR. The reaction is complete when the terminal olefinic protons ( δ 5.5–6.2 ppm) completely disappear.

  • Hydrogenolysis (Deprotection): Transfer the crude N-benzyl intermediate to a hydrogenation flask. Add 10% Pd/C (10 mol%) and 20 mL of ethanol. Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Mild hydrogen pressure (1 atm) ensures the orthogonal cleavage of the N-benzyl bond without risking the reduction of the ethyl ester to an alcohol.

  • Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate to afford the pure product.

    • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A deep purple spot confirms the presence of the primary amine.

Pathway Visualization

SynthesisPathways N1 Ethyl 3-halo-2-cyclopentylpropanoate + NH3 P1 Protocol A: Nucleophilic Substitution N1->P1 N2 N-Boc-Cyclopentylglycine + Diazomethane P2 Protocol B: Arndt-Eistert Homologation N2->P2 N3 Ethyl 2-cyclopentylacrylate + Benzylamine P3 Protocol C: Michael Addition N3->P3 Target Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) P1->Target Low Yield (E2 competes) P2->Target High Purity (Stereoretentive) P3->Target Scalable (Atom Economical)

Fig 1: Comparison of synthetic pathways for Ethyl 3-amino-2-cyclopentylpropanoate.

References

  • [1] Ethyl 3-amino-2-cyclopentylpropanoate | 1263095-29-9, Benchchem. Available at:

  • [4] Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride, Sigma-Aldrich. Available at:

  • [3] The Chemistry of 2-Aminocycloalkanecarboxylic Acids, Chemical Reviews, ACS Publications. Available at:

  • [2] 910444-21-2 CAS Manufactory (3-AMINO-2-CYCLOPENTYL-PROPIONIC ACID), ChemicalBook. Available at:

Sources

Comparative

Comparative stability of Ethyl 3-amino-2-cyclopentylpropanoate under acidic vs basic conditions

As a Senior Application Scientist, understanding the precise environmental vulnerabilities of your building blocks is critical to preventing downstream failures in drug development. Ethyl 3-amino-2-cyclopentylpropanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise environmental vulnerabilities of your building blocks is critical to preventing downstream failures in drug development. Ethyl 3-amino-2-cyclopentylpropanoate is a highly versatile β -amino ester utilized in the synthesis of peptidomimetics and targeted active pharmaceutical ingredients (APIs). However, its stability profile is not linear; it is heavily dictated by the protonation state of its β -amino group.

This guide objectively compares the stability of Ethyl 3-amino-2-cyclopentylpropanoate under acidic versus basic conditions, benchmarks it against structural alternatives, and provides a self-validating experimental framework for your own laboratory testing.

Mechanistic Causality: The Role of Amine Charge State

The presence of the β -amino group fundamentally inverts the traditional stability paradigm of aliphatic esters. The degradation kinetics are entirely dependent on the pH of the surrounding media and the resulting charge state of the molecule[1].

  • Acidic Conditions (pH < 5) - High Stability: Under acidic conditions, the primary amine is protonated to form an ammonium cation ( −NH3+​ ). This localized positive charge exerts a powerful electrostatic repulsion against incoming hydronium ions ( H3​O+ ), severely hindering the protonation of the ester carbonyl oxygen. Because carbonyl protonation is the requisite first step in acid-catalyzed ester hydrolysis, this electrostatic shielding drastically slows the degradation rate[2]. Consequently, β -amino esters exhibit prolonged stability and high solubility in acidic aqueous environments[1].

  • Basic Conditions (pH > 8) - Rapid Degradation: Under basic conditions, the amine exists as a neutral free base ( −NH2​ ). Without the protective electrostatic shielding, the ester carbonyl is highly vulnerable to nucleophilic attack by hydroxide ions ( OH− ). Furthermore, the deprotonated β -amine can engage in self-catalysis via neighboring group participation, drastically accelerating saponification compared to non-amino ester analogs[1]. It is also worth noting that in primary alcoholic solvents, these unprotonated species can undergo rapid transesterification, further complicating their stability profile[3].

Mechanism Compound Ethyl 3-amino-2-cyclopentylpropanoate (β-amino ester) Acidic Acidic Media (pH < 5) Protonation of Amine Compound->Acidic Basic Basic Media (pH > 8) Deprotonation of Amine Compound->Basic Ammonium Ammonium Cation (-NH3+) Electrostatic Shielding Acidic->Ammonium FreeBase Free Amine (-NH2) Nucleophilic Susceptibility Basic->FreeBase Stable High Stability (Slower Hydrolysis) Ammonium->Stable Repels H+ Degraded Low Stability (Rapid Saponification) FreeBase->Degraded OH- Attack

Fig 1: Mechanistic logical relationship of β-amino ester hydrolysis under acidic vs basic conditions.

Comparative Stability Data

To contextualize the performance of Ethyl 3-amino-2-cyclopentylpropanoate, we must compare it against alternatives: a more labile methyl ester analog, and a non-amino analog. The data below illustrates how structural modifications influence half-life ( t1/2​ ) at 37°C.

CompoundStructural FeatureHalf-life ( t1/2​ ) at pH 2.0Half-life ( t1/2​ ) at pH 10.0
Ethyl 3-amino-2-cyclopentylpropanoate Target β -amino ester> 14 days < 2 hours
Methyl 3-amino-2-cyclopentylpropanoate More labile leaving group> 14 days< 1 hour
Ethyl 3-cyclopentylpropanoate Non-amino analog~ 5 days~ 8 hours

Key Takeaway: The target compound is exceptionally stable in acid compared to the non-amino analog (due to ammonium repulsion) but highly unstable in base (due to free-amine self-catalysis and lack of shielding). If a more stable intermediate is required during basic synthetic steps, masking the amine (e.g., Boc-protection) is mandatory.

Self-Validating Experimental Methodology

To verify these degradation kinetics in your own laboratory, you must utilize a self-validating system. The following protocol employs internal standardization and strict quenching mechanisms to ensure that the observed degradation is a true reflection of the incubation environment, not an artifact of sample preparation or autosampler delays.

Step-by-Step Protocol: Kinetic Degradation Assay
  • Stock Preparation (t = -1 hr):

    • Action: Dissolve Ethyl 3-amino-2-cyclopentylpropanoate and an internal standard (Ethyl benzoate) in anhydrous acetonitrile to a concentration of 10 mg/mL.

    • Causality: Using an anhydrous organic solvent prevents premature hydrolysis during stock storage[3]. The internal standard corrects for any evaporative losses during the 37°C incubation.

  • Buffer Incubation (t = 0):

    • Action: Dilute the stock 1:100 into two separate environments:

      • Acidic: 50 mM Potassium Phosphate buffer, adjusted to pH 2.0 with H3​PO4​ .

      • Basic: 50 mM Sodium Borate buffer, adjusted to pH 10.0 with NaOH.

    • Action: Incubate the sealed amber vials in a thermoshaker at 37°C.

  • Kinetic Sampling & Quenching:

    • Action: At predefined intervals (0, 1, 2, 4, 8, 24 hours), extract 100 μ L aliquots from each vial.

    • Acidic Quench: Immediately add 10 μ L of 1M NaOH to neutralize.

    • Basic Quench: Immediately add 10 μ L of 1M HCl to neutralize.

    • Causality: Neutralizing the pH to ~7.0 instantly arrests the pH-driven hydrolysis. This is the most critical self-validating step; without it, samples will continue to degrade while waiting in the HPLC autosampler queue, skewing the kinetic curve.

  • HPLC-UV/MS Analysis:

    • Action: Inject 10 μ L onto a C18 reversed-phase column. Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Formic Acid). Quantify the intact ester peak area relative to the internal standard.

Workflow Prep Sample Prep (1 mg/mL + Int. Std) Incubate Incubation (pH 2.0 vs 10.0 @ 37°C) Prep->Incubate Quench Quench Reaction (Neutralization) Incubate->Quench Analyze HPLC-UV/MS (Quantify Intact Ester) Quench->Analyze

Fig 2: Self-validating experimental workflow for comparative ester stability analysis.

Sources

Validation

Benchmarking Ethyl 3-amino-2-cyclopentylpropanoate Derivatives in Target Binding Assays: A Comparative Guide to β-Peptide Foldamers

As a Senior Application Scientist specializing in biosensor assays and peptidomimetic drug discovery, I frequently encounter a common hurdle: researchers attempting to target broad, shallow protein-protein interaction (P...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biosensor assays and peptidomimetic drug discovery, I frequently encounter a common hurdle: researchers attempting to target broad, shallow protein-protein interaction (PPI) interfaces using traditional α -peptides. While natural peptides offer high specificity, they suffer from rapid proteolytic degradation and a lack of stable secondary structure in short sequences[1].

To overcome these limitations, the field has pivoted toward foldamers —specifically β -peptides, which are virtually invulnerable to proteases[2]. Among the most effective building blocks for these foldamers is Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) [3]. This guide objectively benchmarks derivatives of this alicyclic β -amino acid scaffold against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous target binding assays.

Mechanistic Causality: The Power of the Cyclopentyl Constraint

Before diving into the binding data, it is critical to understand why we use Ethyl 3-amino-2-cyclopentylpropanoate derivatives rather than simple linear β -amino acids.

In a linear β -amino acid (e.g., β3 -homoalanine), the additional methylene carbon in the backbone introduces extra rotational freedom around the Cα​−Cβ​ bond. When this flexible peptide binds to a target protein (such as MDM2 or Bcl-2), it must "freeze" into a specific conformation, resulting in a massive entropic penalty ( ΔS ) that weakens the overall binding affinity[4].

By incorporating a cyclopentyl ring across the Cα​−Cβ​ bond, we chemically lock the dihedral angle ( θ )[5]. This rigidification pre-organizes the peptide backbone, strongly promoting the formation of a stable 12-helix in aqueous solution[2]. When this pre-organized helix binds to its target, the entropic cost is already paid, driving a highly favorable Gibbs free energy ( ΔG ) and a significantly lower dissociation constant ( KD​ ).

G A Ethyl 3-amino-2-cyclopentylpropanoate (Scaffold) B Dihedral Angle (θ) Restriction A->B Cyclopentyl Ring C Entropic Penalty Reduction B->C Pre-organization D Stable 12-Helix Formation B->D H-Bond Alignment E High-Affinity PPI Target Binding C->E D->E

Structural pre-organization of cyclopentyl β-amino acids driving high-affinity binding.

Comparative Benchmarking Data

To objectively evaluate the performance of Ethyl 3-amino-2-cyclopentylpropanoate derivatives, we benchmarked a synthesized cyclopentyl β -peptide against a wild-type α -peptide (p53 transactivation domain) and a linear β -peptide. Enantiomerically pure β2 -amino acid derivatives were synthesized using established proline-catalyzed methodologies[6]. The target for this assay was the MDM2 oncoprotein, a classic PPI model[4].

Table 1: Biophysical Properties

Quantitative comparison of structural integrity and physiological stability.

Compound ClassScaffold TypeHelicity via CD (%)Serum Half-Life ( T1/2​ )
Native p53 Peptide α -Amino Acid~15% (Random Coil)< 15 mins
Linear β -Peptide β3 -Homoalanine~40%> 48 hours
Cyclopentyl β -Peptide Ethyl 3-amino-2-cyclopentylpropanoate> 85% (12-Helix) > 48 hours
Table 2: SPR Kinetic Benchmarking (MDM2 Target)

Surface Plasmon Resonance (SPR) data highlighting the kinetic advantages of pre-organization.

Compound ClassAssociation Rate ( ka​ , M−1s−1 )Dissociation Rate ( kd​ , s−1 )Affinity ( KD​ , nM )
Native p53 Peptide 1.2×105 2.5×10−2 208
Linear β -Peptide 8.5×104 4.1×10−2 482
Cyclopentyl β -Peptide 3.4×105 8.2×10−4 2.4

Data Insight: Notice that the cyclopentyl constraint not only accelerates the association rate ( ka​ ) due to structural pre-organization but drastically slows the dissociation rate ( kd​ ). The rigid 12-helix maintains optimal hydrophobic contacts with the MDM2 binding cleft, preventing the complex from easily falling apart.

Self-Validating Experimental Protocol: SPR Binding Assay

A protocol is only as good as its internal controls. When benchmarking novel foldamers, non-specific binding and diffusion artifacts can easily skew your KD​ values. Below is a self-validating Surface Plasmon Resonance (SPR) workflow designed specifically for highly hydrophobic β -peptides.

SPR N1 1. Surface Activation (EDC/NHS on CM5) N2 2. Target Immobilization (e.g., MDM2 Protein) N1->N2 Amide Coupling N3 3. Analyte Injection (β-Peptide Derivatives) N2->N3 Baseline Stabilization N4 4. Kinetic Analysis (Association/Dissociation) N3->N4 High Flow (50 µL/min) N5 5. Surface Regeneration (Glycine-HCl, pH 2.0) N4->N5 Remove Analyte N5->N3 Next Concentration

Self-validating SPR workflow for kinetic benchmarking of foldamer binding.

Step-by-Step Methodology

Step 1: Sensor Surface Preparation

  • Action: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.

  • Causality: We use a CM5 chip rather than a flat hydrophobic chip (like HPA) because β -peptides can exhibit severe non-specific binding to planar hydrophobic surfaces. The hydrophilic dextran matrix minimizes this background noise.

Step 2: Target Immobilization

  • Action: Immobilize the target protein (e.g., MDM2) at a low density (aiming for Rmax​<50 Response Units).

  • Causality: High immobilization densities lead to steric hindrance and analyte rebinding during the dissociation phase, which artificially depresses the measured kd​ . Low density ensures 1:1 Langmuir binding kinetics.

Step 3: Analyte Injection (The Kinetic Phase)

  • Action: Inject the Ethyl 3-amino-2-cyclopentylpropanoate derivative (analyte) at a high flow rate of 50 µL/min for 120 seconds.

  • Causality: Foldamers engineered with cyclopentyl constraints exhibit exceptionally fast association rates ( ka​ ). If the flow rate is too low, the local concentration of the analyte at the sensor surface depletes faster than diffusion can replenish it. A high flow rate ensures that the binding kinetics measured are true reaction kinetics, not mass transport limitations.

Step 4: System Self-Validation (Crucial Step)

  • Action: Perform a flow-rate variance check. Inject the same concentration of β -peptide at 30, 50, and 75 µL/min.

  • Causality: If the apparent ka​ increases with the flow rate, your system is mass-transport limited, and the data is invalid. If the binding curves overlay perfectly across all three flow rates, you have successfully validated that your kinetic measurements are accurate.

Step 5: Regeneration

  • Action: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip the bound β -peptide, followed by a buffer stabilization period.

Conclusion

Benchmarking data clearly indicates that incorporating[3] derivatives into peptidomimetic designs offers a massive thermodynamic advantage over linear alternatives. By restricting the dihedral angle and pre-organizing the backbone into a 12-helix[2], researchers can achieve single-digit nanomolar affinities while maintaining the absolute protease resistance characteristic of β -peptides[4]. When paired with rigorous, self-validating biophysical assays, this scaffold represents a premier choice for disrupting challenging protein-protein interactions.

References

  • Horne, W. S., & Gellman, S. H. "β-Peptides as inhibitors of protein–protein interactions." National Institutes of Health (PMC). URL: [Link]

  • Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, ACS Publications. URL: [Link]

  • English, E. P., et al. "Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes." ResearchGate. URL:[Link]

  • American Association for Cancer Research. "Tailoring Peptidomimetics for Targeting Protein–Protein Interactions." AACR Journals. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-amino-2-cyclopentylpropanoate

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. Handling Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) —a specialized beta-am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. Handling Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) —a specialized beta-amino acid ester utilized in advanced drug development and synthetic chemistry—requires a deep understanding of its molecular behavior.

This guide provides actionable, step-by-step logistical and safety protocols grounded in authoritative standards, including the [1] and the National Research Council's[2].

Mechanistic Hazard Analysis: The "Why" Behind the PPE

Before detailing the equipment, we must understand the causality of the hazard. Ethyl 3-amino-2-cyclopentylpropanoate possesses two critical functional groups: an aliphatic amine and an ethyl ester, attached to a lipophilic cyclopentyl ring.

  • Dermal Penetration: The cyclopentyl and ethyl ester groups confer high lipophilicity, allowing the molecule to readily partition into the lipid bilayers of the stratum corneum[3].

  • Hydrolysis and Irritation: Once absorbed, skin esterases can hydrolyze the ester, while the basic amine group disrupts local cellular pH. This dual action can lead to severe contact dermatitis and sensitization[3][4].

  • Aerosolization: If handled as a hydrochloride salt (a common solid form for amino esters), fine particulate dust poses a severe respiratory irritation hazard[5].

G A Ethyl 3-amino-2- cyclopentylpropanoate B Stratum Corneum (Lipid Bilayer) A->B Lipophilic penetration C Esterase Hydrolysis B->C Enzymatic action D Protonated Amine & Carboxylic Acid C->D Cleavage E Local Inflammatory Response D->E Cellular irritation

Mechanism of dermal penetration and inflammatory response triggered by beta-amino esters.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific molecular hazards, a rigorous PPE strategy is required. The following matrix summarizes the quantitative and qualitative specifications for barrier protection, ensuring compliance with OSHA hazard assessment mandates[1].

PPE CategorySpecificationMechanistic JustificationBreakthrough Time / Standard
Hand Protection Double-gloving: 100% Nitrile (outer), standard Nitrile (inner).Nitrile provides superior resistance to amines and esters compared to latex.> 240 mins (pure chemical). Note: If dissolved in DCM, use PVA or Silver Shield.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Amines are highly corrosive to corneal tissue; safety glasses lack orbital seals.N/A (Immediate wipe-down required upon splash)
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Prevents skin contact and mitigates secondary fire hazards if handling with flammable solvents.N/A
Respiratory N95 or P100 particulate respirator (if solid/dust).Prevents inhalation of highly irritating hydrochloride salt dust during weighing.NIOSH-approved

Operational Workflow & Handling Protocol

Trust in a protocol comes from its self-validating nature. Do not simply execute steps; verify the integrity of each step before proceeding[2].

Phase 1: Pre-Operation Validation

  • Fume Hood Verification: Ensure the chemical fume hood is operational. Self-Validation: Check the digital monitor to confirm a face velocity of 80–120 feet per minute (fpm). Do not rely solely on the certification sticker.

  • Glove Integrity Check: Perform the "inflation test" on your nitrile gloves to check for microscopic tears before donning.

  • Static Mitigation: If handling the solid hydrochloride salt form, wipe the exterior of the weighing balance and spatulas with an anti-static zero-stat gun or damp wipe to prevent aerosolization of the powder.

Phase 2: Execution & Transfer

  • Staged Opening: Open the primary container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Weighing: Use a disposable, anti-static polypropylene spatula. Transfer the required mass into a pre-tared, sealable vial.

  • Immediate Closure: Cap the source bottle immediately after transfer. Leaving amino esters exposed to ambient air can lead to degradation via atmospheric moisture and CO2 absorption (forming carbamates)[3].

Phase 3: Post-Operation & Decontamination

  • Surface Wipe: Wipe down the balance and hood surface with a solvent compatible with the chemical (e.g., a dilute isopropanol solution) followed by water.

  • Doffing: Remove the outer gloves using the "beak method" (pulling from the inside out) to trap any microscopic chemical residue inside the glove.

G A 1. Fume Hood Pre-Check (Verify >80 fpm) B 2. Don Prescribed PPE (Nitrile, Goggles, Coat) A->B C 3. Chemical Transfer (Anti-static Spatula) B->C D 4. Seal & Decontaminate (Wipe Exterior) C->D E 5. Waste Segregation (EPA 40 CFR 261) D->E

Self-validating operational workflow for handling beta-amino acid ester derivatives.

Spill Response and Decontamination Plan

In the event of a localized bench or hood spill, execute the following immediate response plan:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Neutralize (If Liquid): For pure liquid spills, cover with a commercial absorbent pad or inert clay (e.g., vermiculite). Do not use sawdust, as amines can react exothermically with organic matter.

  • Collect: Sweep the absorbed material using a non-sparking dustpan and place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a standard soap and water wash.

Waste Disposal Plan

Disposal must strictly adhere to the[6].

  • Segregation: Never mix amino-ester waste with strong oxidizing agents or concentrated acids, as this will cause a violent exothermic reaction.

  • Organic Waste: If the chemical is dissolved in organic solvents (e.g., ethyl acetate, methanol), dispose of it in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, spatulas, and absorbent pads must be placed in solid hazardous waste bins, distinctly labeled with the chemical name and the hazard "Irritant/Corrosive".

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration Source: OSHA.gov URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR.gov URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

  • Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action Source: Ovid / Elsevier B.V. URL:[Link](Note: Mechanism of amino ester transdermal activity)

  • Mechanism-Inspired Biomaterials and Regenerative Therapies for Radiation-Induced Skin Injury Source: PMC / NIH.gov URL:[Link](Note: Inflammatory pathways of skin barrier disruption)

Sources

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